1-Chloro-2,4-dimethoxy-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,4-dimethoxy-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4/c1-13-7-4-8(14-2)6(10(11)12)3-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIDXJUMYYOXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059482 | |
| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |
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Molecular Weight |
217.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-21-1 | |
| Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Chloro-2,4-dimethoxy-5-nitrobenzene | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene,4-dimethoxy- | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50662 | |
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| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-chloro-2,4-dimethoxy-5-nitro- | |
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| Record name | 1-chloro-2,4-dimethoxy-5-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-CHLORO-2,4-DIMETHOXY-5-NITROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XNE3D7GP2S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene: A Comprehensive Technical Guide
Introduction: Strategic Importance of 1-Chloro-2,4-dimethoxy-5-nitrobenzene in Medicinal Chemistry
This compound is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of various pharmaceutical agents and biologically active molecules. The strategic placement of its chloro, methoxy, and nitro groups offers medicinal chemists a versatile scaffold for molecular elaboration. The electron-withdrawing nature of the nitro group, coupled with the directing effects of the chloro and methoxy substituents, makes this compound a valuable precursor for introducing further functionalities and constructing complex molecular architectures.[1] Its derivatives have been explored in the development of novel therapeutics, highlighting the importance of robust and well-characterized synthetic routes to this key intermediate.
This technical guide provides an in-depth exploration of the synthesis of this compound, focusing on the underlying chemical principles, a detailed experimental protocol, and critical process considerations. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical guidance.
Retrosynthetic Analysis and Strategic Considerations
The most direct and industrially scalable approach to the synthesis of this compound involves the electrophilic nitration of the readily available precursor, 1-chloro-2,4-dimethoxybenzene. This strategy is predicated on the activating and directing effects of the methoxy groups, which facilitate the introduction of the nitro group onto the aromatic ring.
The two methoxy groups are strong activating groups and are ortho-, para- directing. The chlorine atom is a deactivating group but is also ortho-, para- directing. The regioselectivity of the nitration is primarily governed by the powerful directing influence of the methoxy groups, which overwhelmingly favor the introduction of the nitro group at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group.
Detailed Synthetic Protocol: Nitration of 1-Chloro-2,4-dimethoxybenzene
This section outlines a detailed, step-by-step procedure for the synthesis of this compound. The protocol is designed to be a self-validating system, with clear instructions and checkpoints to ensure a successful outcome.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Chloro-2,4-dimethoxybenzene | 7051-13-0 | C₈H₉ClO₂ | 172.61 |
| Nitric Acid (65-80% w/w) | 7697-37-2 | HNO₃ | 63.01 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 |
Experimental Procedure
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature during the reaction.
-
Reagent Preparation: 1-Chloro-2,4-dimethoxybenzene (10.0 g, 57.9 mmol) is dissolved in 50 mL of dichloromethane in the reaction flask.
-
Nitrating Agent Addition: A solution of nitric acid (mass fraction of 65-80%) is prepared. The molar ratio of nitric acid to 1-chloro-2,4-dimethoxybenzene should be in the range of 1.1-1.2:1.[2] The nitric acid solution is charged into the dropping funnel.
-
Reaction Execution: The solution of 1-chloro-2,4-dimethoxybenzene is cooled to 0-5 °C with stirring. The nitric acid solution is then added dropwise from the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up: The reaction mixture is carefully poured into 100 mL of ice-cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 30 mL). The combined organic layers are washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Process Flow Diagram
Caption: Workflow for the synthesis of this compound.
Mechanistic Insights and Causality of Experimental Choices
The nitration of 1-chloro-2,4-dimethoxybenzene is a classic example of an electrophilic aromatic substitution reaction. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of nitric acid with a strong acid, or in this case, can be present in concentrated nitric acid.
The choice of a low reaction temperature (0-5 °C) is crucial to control the exothermicity of the reaction and to minimize the formation of potential byproducts from over-nitration or side reactions. The dropwise addition of the nitrating agent ensures that the concentration of the highly reactive nitronium ion remains low, further enhancing selectivity and safety.
The aqueous work-up serves to quench the reaction and remove any remaining acid and water-soluble impurities. The wash with sodium bicarbonate solution is essential to neutralize any residual acid, preventing potential degradation of the product during solvent evaporation.
Physicochemical Properties and Safety Considerations
Physicochemical Data
| Property | Value |
| Molecular Formula | C₈H₈ClNO₄[3] |
| Molecular Weight | 217.61 g/mol [4] |
| Appearance | Solid |
| Boiling Point | 343.1 °C at 760 mmHg[3] |
| Flash Point | 161.3 °C[3] |
| Density | 1.349 g/cm³[3] |
Safety and Handling
This compound is a chemical that should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood.
The nitrating agent, nitric acid, is highly corrosive and a strong oxidizing agent. Contact with skin and eyes should be avoided. In case of contact, flush the affected area with copious amounts of water.
The reaction itself is exothermic and requires careful temperature control to prevent runaway reactions. The use of an ice bath is mandatory.
Structural Representation of the Synthesis
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1-Chloro-2,4-dimethoxy-5-nitrobenzene physical and chemical properties
An In-Depth Technical Guide to 1-Chloro-2,4-dimethoxy-5-nitrobenzene
This guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound, a key aromatic intermediate. Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with practical insights into its synthesis, reactivity, and safe handling.
Introduction: A Versatile Synthetic Building Block
This compound (C₈H₈ClNO₄) is a polysubstituted aromatic compound. Its structure, featuring a nitro group, a chlorine atom, and two methoxy groups, imparts a unique reactivity profile, making it a valuable precursor in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, combined with the electron-donating methoxy groups and the reactive chloro substituent, allows for a range of chemical transformations. This guide will delve into the core characteristics of this compound, providing a foundational understanding for its application in synthetic chemistry.
Physicochemical Properties
The physical characteristics of a compound are critical for its handling, storage, and application in various experimental setups. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₄ | [1][2] |
| Molecular Weight | 217.61 g/mol | [1][3] |
| Density | ~1.349 - 1.441 g/cm³ | [1][2] |
| Boiling Point | ~343.1 °C at 760 mmHg | [2] |
| Flash Point | ~161.3 °C | [2] |
| LogP (Octanol/Water Partition Coefficient) | 2.78860 | [2] |
| Vapour Pressure | 0.000143 mmHg at 25°C | [2] |
| Storage Condition | Room temperature, in a dry, sealed container | [1][3] |
These properties suggest that this compound is a relatively stable, high-boiling point solid at room temperature. Its LogP value indicates moderate lipophilicity.
Chemical Structure and Reactivity
The arrangement of functional groups on the benzene ring dictates the chemical behavior of this compound.
Caption: Chemical structure of this compound.
The key reactive sites are:
-
The Nitro Group: This group can be readily reduced to an amine (NH₂), a fundamental transformation in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This reduction opens up a vast array of subsequent reactions, such as diazotization.
-
The Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution, although this is generally less facile than in compounds with multiple strong electron-withdrawing groups (like 2,4-dinitrochlorobenzene).[4][5] The presence of the methoxy groups may also influence the ease of this substitution.
-
The Aromatic Ring: The ring itself can undergo further electrophilic substitution, with the existing substituents directing the position of new functional groups.
Synthesis Pathway
While specific industrial synthesis routes for this compound are proprietary, a common laboratory-scale approach involves the nitration of a suitable precursor. A plausible synthetic route starts from 1-chloro-2,4-dimethoxybenzene.
Caption: A plausible laboratory synthesis workflow.
Experimental Protocol: Nitration of 1-Chloro-2,4-dimethoxybenzene
This protocol is based on standard nitration procedures for activated aromatic rings.[6]
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-chloro-2,4-dimethoxybenzene in glacial acetic acid.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5°C with constant stirring.
-
Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10°C.
-
Causality: This slow, cooled addition is crucial to prevent over-nitration and control the exothermic reaction, ensuring selectivity and safety.
-
-
Reaction: After the addition is complete, allow the mixture to stir for an additional 2-3 hours, letting the temperature slowly rise to room temperature.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice. This will cause the product to precipitate out of the acidic solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product thoroughly with cold water to remove any residual acid. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
-
Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR).
-
Spectral Analysis
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent protons on the benzene ring. Two additional singlets would be present in the upfield region, corresponding to the protons of the two distinct methoxy groups.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxy groups. The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms would be shifted downfield.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the C-Cl stretch, the C-O-C ether linkages, and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group (typically around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 217, with a characteristic M+2 peak at m/z 219 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.[7]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, data from structurally related chloronitrobenzene compounds indicate that it should be handled with care.[8][9][10]
-
Hazards: Similar compounds are often toxic if swallowed, in contact with skin, or if inhaled.[8][10] They can cause skin and eye irritation and may be harmful to aquatic life.[8][11]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Applications in Research and Development
The true value of this compound lies in its potential as a versatile intermediate.
Caption: Potential synthetic transformations and applications.
-
Pharmaceutical Synthesis: The reduction of the nitro group to an amine yields a substituted chloroaniline derivative. This amine functionality is a common feature in many pharmaceutical scaffolds and can be further modified to build complex drug molecules.[12]
-
Dye and Pigment Industry: The resulting aromatic amine can be diazotized and coupled with other aromatic compounds to produce azo dyes.
-
Agrochemicals: Similar nitroaromatic compounds serve as precursors for herbicides and pesticides.[12]
The strategic placement of the functional groups allows for sequential and selective reactions, providing a route to novel compounds with potential biological activity or material properties.
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This compound - Physico-chemical Properties. (2024). ChemBK. [Link]
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Benzene,1-chloro-2,4-dimethoxy-5-nitro- | CAS#:119-21-1. (2025). Chemsrc. [Link]
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1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. (2019). Loba Chemie. [Link]
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ICSC 0028 - 1-CHLORO-2-NITROBENZENE. Inchem.org. [Link]
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LC-APCI(-)-MS Determination of 1-Chloro-2,4-dinitrobenzene, a Model Substrate for Glutathione S-Transferases. (2020). PubMed. [Link]
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1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. (2002). OECD SIDS. [Link]
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1-Chloro-2,4-Dinitrobenzene | C6H3ClN2O4 | CID 6. PubChem. [Link]
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1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362. PubChem. [Link]
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Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). ResearchGate. [Link]
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1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (2016). MDPI. [Link]
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Exposure Data - Some nitrobenzenes and other industrial chemicals. (2020). NCBI Bookshelf. [Link]
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Metabolism of 2- and 4-chloronitrobenzene. IARC Publications. [Link]
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Spectroscopic Characterization of 1-Chloro-2,4-dimethoxy-5-nitrobenzene: A Technical Guide for Researchers
Introduction: The Importance of Spectroscopic Fingerprinting
In the realm of chemical synthesis and drug development, unambiguous structural confirmation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and overall structure. For a molecule like 1-Chloro-2,4-dimethoxy-5-nitrobenzene, where subtle changes in substituent positions can dramatically alter its chemical and biological properties, a thorough spectroscopic analysis is indispensable.
This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation based on established theories. We will also present a comparative analysis with the readily available data for its isomer, 1-Chloro-2,5-dimethoxy-4-nitrobenzene, to highlight the expected key differentiators in their respective spectra.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1][2][3][4] It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment of each atom.
A. Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the aromatic protons and the methoxy groups. The key to interpreting the spectrum lies in understanding the electronic effects of the substituents on the benzene ring. The nitro group is a strong electron-withdrawing group, which deshields nearby protons, shifting their signals downfield.[5][6] Conversely, the methoxy groups are electron-donating, causing an upfield shift for adjacent protons.
Predicted Chemical Shifts and Splitting Patterns:
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| H-3 | ~ 7.3 - 7.5 | Singlet | Located between two electron-donating methoxy groups, but ortho to a chloro group and meta to a nitro group. The net effect is a downfield shift into the aromatic region. It has no adjacent protons, hence a singlet. |
| H-6 | ~ 7.8 - 8.0 | Singlet | Positioned between the electron-withdrawing chloro and nitro groups, leading to significant deshielding and a downfield shift. It has no adjacent protons, appearing as a singlet. |
| OCH₃ (at C-2) | ~ 3.9 - 4.1 | Singlet | Methoxy group adjacent to the chloro substituent. |
| OCH₃ (at C-4) | ~ 3.8 - 4.0 | Singlet | Methoxy group para to the chloro substituent and ortho to the nitro group. |
Comparative Analysis with 1-Chloro-2,5-dimethoxy-4-nitrobenzene: The ¹H NMR spectrum of the 2,5-dimethoxy isomer shows two distinct singlets for the aromatic protons. In contrast, the 2,4-dimethoxy isomer is also expected to show two singlets for the aromatic protons due to the lack of adjacent protons for H-3 and H-6. The primary difference will be in the precise chemical shifts, governed by the different electronic environments.
B. Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.
Predicted Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (ppm) | Justification |
| C-1 (C-Cl) | ~ 120 - 125 | The carbon atom bearing the chlorine is expected in this region. |
| C-2 (C-OCH₃) | ~ 150 - 155 | Carbon attached to an electron-donating methoxy group. |
| C-3 (C-H) | ~ 100 - 105 | Shielded by two adjacent methoxy groups. |
| C-4 (C-OCH₃) | ~ 155 - 160 | Carbon attached to a methoxy group and adjacent to the nitro group. |
| C-5 (C-NO₂) | ~ 140 - 145 | Carbon attached to the electron-withdrawing nitro group. |
| C-6 (C-H) | ~ 115 - 120 | Influenced by the adjacent chloro and nitro groups. |
| OCH₃ | ~ 55 - 60 | Typical range for methoxy carbons. |
Comparative Analysis with 1-Chloro-2,5-dimethoxy-4-nitrobenzene: The number of signals in the ¹³C NMR spectrum will be the same for both isomers (8 signals: 6 aromatic and 2 methoxy). However, the chemical shifts will differ significantly due to the altered positions of the substituents. For instance, the chemical shift of the carbon bearing the nitro group (C-5 in the 2,4-dimethoxy isomer vs. C-4 in the 2,5-dimethoxy isomer) will be a key diagnostic feature.
C. Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with Fourier transformation, phasing, and baseline correction.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., power-gated decoupling). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7][8][9][10]
A. Predicted IR Spectrum of this compound
The IR spectrum of this compound will be characterized by absorptions corresponding to the aromatic ring, the nitro group, the methoxy groups, and the carbon-chlorine bond.
Predicted Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H (methoxy) | 2950 - 2850 | Stretching |
| Aromatic C=C | 1600 - 1450 | Ring Stretching |
| Nitro (NO₂) | 1550 - 1500 and 1360 - 1320 | Asymmetric and Symmetric Stretching |
| C-O (ether) | 1275 - 1200 and 1075 - 1020 | Asymmetric and Symmetric Stretching |
| C-Cl | 800 - 600 | Stretching |
Causality Behind Key Vibrations: The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure of the benzene ring, which can lead to shifts in the C=C stretching frequencies. The two distinct, strong absorptions for the nitro group are highly characteristic and are a primary diagnostic tool for its presence.[11]
Comparative Analysis with 1-Chloro-2,5-dimethoxy-4-nitrobenzene: The IR spectra of the two isomers are expected to be very similar, as they contain the same functional groups. Minor differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns on the aromatic ring, which affect the bending vibrations.
B. Experimental Protocol for IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Background Correction: Record a background spectrum of the clean ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12][13][14][15][16] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
A. Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.
Predicted Key Ions:
| m/z Value | Proposed Fragment | Significance |
| 217/219 | [M]⁺ | Molecular ion peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the molecular ion peak, which is a characteristic isotopic signature. |
| 202/204 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group. |
| 187/189 | [M - NO]⁺ | Loss of nitric oxide. |
| 171/173 | [M - NO₂]⁺ | Loss of the nitro group. This is often a prominent fragmentation pathway for nitroaromatic compounds.[17][18] |
| 157 | [M - CH₃ - NO₂]⁺ | Subsequent loss of a nitro group after the loss of a methyl radical. |
Fragmentation Causality: In EI-MS, the initial high-energy electron impact creates a radical cation (the molecular ion). This high-energy species then undergoes fragmentation through various pathways, often involving the cleavage of the weakest bonds or the loss of stable neutral molecules like NO₂.
Comparative Analysis with 1-Chloro-2,5-dimethoxy-4-nitrobenzene: The mass spectra of the two isomers are expected to be very similar, with the same molecular ion and many of the same major fragments. Subtle differences in the relative intensities of the fragment ions may exist due to minor differences in the stability of the intermediate ions formed upon fragmentation.
B. Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Introduction: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Inject a small volume (e.g., 1 µL) into a Gas Chromatograph (GC) coupled to a Mass Spectrometer.
-
GC Separation: Use a suitable capillary column (e.g., DB-5) to separate the compound from any impurities. A temperature program can be used to ensure good separation and peak shape.
-
Ionization and Mass Analysis: The compound will be ionized in the ion source (typically via electron ionization at 70 eV). The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) and detected.
IV. Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the structural elucidation of this compound.
V. Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging fundamental principles and comparative data, researchers can confidently identify and characterize this important synthetic intermediate. The detailed protocols and interpretation guidelines provided herein serve as a valuable resource for scientists engaged in organic synthesis and drug discovery. The logical workflow presented emphasizes the synergistic nature of these analytical techniques in achieving unambiguous structural confirmation.
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PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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Chemsrc. (n.d.). Benzene,1-chloro-2,4-dimethoxy-5-nitro-. Retrieved from [Link]
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GSRSs. (n.d.). 1-CHLORO-2,5-DIMETHOXY-4-NITROBENZENE. Retrieved from [Link]
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PubMed. (2001). Mechanisms for the adsorption of substituted nitrobenzenes by smectite clays. Retrieved from [Link]
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Historical context and discovery of 1-Chloro-2,4-dimethoxy-5-nitrobenzene
This guide provides a comprehensive technical overview of 1-Chloro-2,4-dimethoxy-5-nitrobenzene, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's historical context, synthesis, physicochemical properties, and applications, with a focus on its role as a versatile building block.
Introduction: A Versatile Nitroaromatic Building Block
This compound, with the chemical formula C₈H₈ClNO₄, is a polysubstituted aromatic compound.[1] Its structure, featuring a nitro group, a chlorine atom, and two methoxy groups on a benzene ring, makes it a valuable precursor in the synthesis of a wide range of more complex molecules. The interplay of these functional groups, with the electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy groups, imparts unique reactivity to the molecule, making it a subject of interest in organic synthesis.
The strategic placement of these substituents allows for selective chemical transformations, such as nucleophilic aromatic substitution of the chlorine atom, reduction of the nitro group to an amine, and electrophilic substitution on the activated aromatic ring. These reactions open up pathways to novel heterocyclic compounds and other molecular scaffolds of interest in medicinal chemistry and materials science.
Historical Context and Discovery
The rise of the German dye industry in the late 19th and early 20th centuries spurred intensive research into the synthesis and reactions of substituted nitrobenzenes, as these were key intermediates in the production of vibrant and commercially successful dyes. The knowledge gained during this period in manipulating the substitution patterns on the benzene ring was foundational for the later development of pharmaceuticals and other fine chemicals. It is highly probable that this compound was first synthesized during this era of fervent exploration in aromatic chemistry.
Synthesis and Mechanistic Insights
The most plausible and efficient method for the synthesis of this compound is through the electrophilic nitration of 1-chloro-2,4-dimethoxybenzene. This reaction is a classic example of electrophilic aromatic substitution, a cornerstone of organic chemistry.[4][5]
Reaction Principle
The synthesis involves the reaction of 1-chloro-2,4-dimethoxybenzene with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[4][5] The electron-donating methoxy groups on the benzene ring activate it towards electrophilic attack and direct the incoming nitro group to the ortho and para positions. In this case, the position para to the methoxy group at C4 and ortho to the methoxy group at C2 is the most sterically accessible and electronically favorable for substitution.
Detailed Experimental Protocol
Synthesis of this compound
-
Reagents and Materials:
-
1-Chloro-2,4-dimethoxybenzene
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Sodium Bicarbonate solution (5%)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Büchner funnel and flask
-
pH paper
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully add a calculated amount of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a stoichiometric amount of concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the low temperature. This mixture is the nitrating agent.
-
In a separate beaker, dissolve 1-chloro-2,4-dimethoxybenzene in a minimal amount of concentrated sulfuric acid.
-
Slowly add the solution of 1-chloro-2,4-dimethoxybenzene dropwise to the cold nitrating mixture. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.
-
Filter the precipitated solid using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to pH paper.
-
Wash the crude product with a cold 5% sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
-
Dry the purified product in a desiccator.
-
Reaction Workflow and Mechanism
Caption: Workflow for the synthesis of this compound.
Caption: Mechanism of nitration of 1-chloro-2,4-dimethoxybenzene.
Physicochemical Properties and Characterization
The physicochemical properties of this compound are summarized in the table below. This data is crucial for designing experimental setups, understanding its behavior in different solvents, and for its purification.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₄ | [1] |
| Molecular Weight | 217.61 g/mol | [6] |
| CAS Number | 119-21-1 | [1][6] |
| Appearance | Yellow solid (inferred from related compounds) | |
| Density | 1.349 g/cm³ | [1] |
| Boiling Point | 343.1 °C at 760 mmHg | [1] |
| Flash Point | 161.3 °C | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents. |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the two methoxy groups. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the chloro, methoxy, and nitro substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule and their chemical environment. The carbon atoms attached to the electron-withdrawing nitro and chloro groups will be deshielded and appear at a higher chemical shift.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns that can help in its identification.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present, including strong absorptions for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-O stretching for the methoxy groups.
Applications in Research and Drug Development
Chlorinated nitroaromatic compounds are pivotal intermediates in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[8][9] The presence of multiple functional groups in this compound allows for a variety of chemical transformations, making it a versatile starting material.
Precursor for Bioactive Molecules
The reduction of the nitro group in this compound to an aniline derivative is a key transformation. The resulting 5-amino-1-chloro-2,4-dimethoxybenzene is a valuable intermediate for the synthesis of heterocyclic compounds, which are prevalent scaffolds in many drug molecules. The amino group can be further functionalized to introduce diverse side chains or to participate in cyclization reactions.
For instance, related chloronitrobenzene derivatives are used in the synthesis of analgesic drugs and antimicrobials.[10] While specific examples of drugs derived directly from this compound are not prominent in the literature, its structural motifs are present in many biologically active compounds. The chloro and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, affecting its absorption, distribution, metabolism, excretion (ADME), and binding affinity to its target.[7]
Intermediate in Organic Synthesis
Beyond pharmaceutical applications, this compound can serve as a starting material for the synthesis of various organic compounds. The chlorine atom can be displaced by a range of nucleophiles in nucleophilic aromatic substitution reactions, allowing for the introduction of new functional groups. The nitro group can also be a precursor to other functionalities besides the amine, such as the nitroso or hydroxylamino groups.
Safety and Handling
As a substituted nitroaromatic compound, this compound should be handled with care, following standard laboratory safety procedures. While detailed toxicological data for this specific compound is limited, information from related compounds provides guidance on its potential hazards.
GHS Hazard Classification
Based on available data, this compound is classified with the following GHS hazard statements:[6]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
It is important to consult the Safety Data Sheet (SDS) from the supplier for the most up-to-date and comprehensive safety information before handling this compound.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its rich functionality and predictable reactivity make it an attractive starting material for the preparation of a wide range of complex organic molecules, including potential drug candidates and other fine chemicals. A thorough understanding of its synthesis, properties, and safe handling is essential for its effective utilization in research and development.
References
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PubChem. 1-Chloro-2,5-dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. [Link]
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MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
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Chemsrc. Benzene,1-chloro-2,4-dimethoxy-5-nitro- | CAS#:119-21-1. [Link]
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ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
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Global Substance Registration System. 1-CHLORO-2,5-DIMETHOXY-4-NITROBENZENE. [Link]
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OECD SIDS. 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. [Link]
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An In-Depth Technical Guide to the Thermodynamic Properties and Stability of 1-Chloro-2,4-dimethoxy-5-nitrobenzene
Abstract: This technical guide provides a comprehensive framework for understanding and evaluating the thermodynamic properties and chemical stability of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. Recognizing the current scarcity of direct experimental data for this specific compound in publicly accessible literature, this document emphasizes the established experimental and computational methodologies required for its characterization. By leveraging data from structurally analogous compounds—including substituted nitrobenzenes, chlorobenzenes, and anisoles—this guide offers researchers, scientists, and drug development professionals a robust roadmap for determining critical safety and stability parameters. Detailed protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry are presented, alongside a proposed synthetic pathway and a computational modeling workflow. This guide is designed to empower researchers to generate the necessary data for safe handling, process optimization, and regulatory compliance in the development of novel therapeutics and fine chemicals.
Introduction: The Need for Thermodynamic Characterization
This compound is a polysubstituted aromatic compound with a molecular structure suggesting its potential as an intermediate in the synthesis of pharmaceuticals and other high-value organic materials. The presence of a nitro group, two methoxy groups, and a chlorine atom on the benzene ring creates a unique electronic and steric environment that dictates its reactivity, stability, and physical properties.
In the fields of drug development and chemical manufacturing, a thorough understanding of a compound's thermodynamic properties and stability is not merely an academic exercise; it is a critical prerequisite for safe and efficient process scale-up.[1] Thermodynamic parameters govern reaction equilibria and energy release, while stability assessments inform safe storage, handling, and formulation conditions. The nitroaromatic class of compounds, in particular, is known for its energetic nature, making such characterization essential to prevent thermal runaway events.[2]
This guide addresses the notable absence of published experimental data for this compound by providing a detailed, first-principles approach to its characterization. We will outline the requisite experimental techniques, propose robust protocols, and discuss the theoretical underpinnings for predicting its behavior.
Molecular Profile and Predicted Physicochemical Properties
Before embarking on experimental determination, it is instructive to review the known and computationally predicted properties of the target molecule.
-
IUPAC Name: this compound
-
CAS Number: 119-21-1
-
Molecular Formula: C₈H₈ClNO₄
-
Molecular Weight: 217.61 g/mol
The following table summarizes key physicochemical properties predicted through computational models, which serve as a preliminary baseline.
| Property | Predicted Value | Source |
| Density | 1.349 g/cm³ | |
| Boiling Point | 343.1 °C at 760 mmHg | |
| Flash Point | 161.3 °C | |
| Vapor Pressure | 0.000143 mmHg at 25°C | |
| LogP | 2.78860 |
Proposed Synthesis Pathway
A plausible synthetic route to this compound involves the nitration of 1-chloro-2,4-dimethoxybenzene. The methoxy groups are strong activating, ortho-, para-directing groups, while the chlorine is a deactivating, ortho-, para-directing group. The combined directing effects will strongly favor nitration at the C5 position, which is para to the C2-methoxy group and ortho to the C4-methoxy group.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice-salt bath to 0 °C.
-
Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve 1-chloro-2,4-dimethoxybenzene in a minimal amount of concentrated sulfuric acid and add this solution to the dropping funnel.
-
Reaction: Add the substrate solution dropwise to the cold nitrating mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stirring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Section 1: Experimental Determination of Thermodynamic Properties
The following subsections detail the essential experimental procedures for characterizing the thermodynamic properties of the title compound.
Differential Scanning Calorimetry (DSC)
DSC is a fundamental thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It is invaluable for determining melting point, purity, and the enthalpy of fusion (ΔHfus).
Caption: Standard experimental workflow for DSC analysis.
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetic aluminum DSC pan. Crimp the lid to seal the pan, preventing any loss of substance due to sublimation.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC instrument. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Perform an initial heating and cooling cycle (e.g., heat to 20 °C above the expected melting point, then cool back to 25 °C) at a rate of 20 °C/min to erase the sample's prior thermal history.[3]
-
Execute the data acquisition scan by heating the sample from 25 °C to a temperature well above the melting endotherm at a controlled rate, typically 10 °C/min.
-
-
Data Analysis: The resulting thermogram will show an endothermic peak corresponding to melting. The onset temperature of this peak is taken as the melting point. The integrated area of the peak, after proper baseline correction, yields the enthalpy of fusion (ΔHfus) in J/g, which can be converted to kJ/mol. For comparison, the heat of fusion for 1-chloro-4-nitrobenzene is approximately 14.10 kJ/mol.[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] It is essential for determining thermal stability, identifying decomposition temperatures, and studying degradation kinetics.
-
Sample Preparation: Place 5-10 mg of the sample into an open ceramic or aluminum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min under a continuous nitrogen purge (20-50 mL/min).
-
Data Analysis: The TGA curve plots percent weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. The derivative of this curve (DTG) shows the rate of mass loss, with the peak of the DTG curve indicating the temperature of maximum decomposition rate (Tmax). For a related compound, 4-amino-4'-nitrostilbene, the onset of decomposition was observed around 220-225 °C.[6] It is anticipated that this compound will exhibit decomposition in a similar or slightly higher temperature range.
Bomb Calorimetry
Bomb calorimetry is the standard method for determining the enthalpy of combustion (ΔcH°) of a substance.[7] From this value, the standard enthalpy of formation (ΔfH°)—a crucial thermodynamic property—can be calculated using Hess's Law.
Caption: Workflow for determining enthalpy of formation via bomb calorimetry.
-
Calibration: First, calibrate the calorimeter by combusting a certified standard, typically benzoic acid, to determine the heat capacity of the calorimeter system (Ccal).
-
Sample Preparation: Press a pellet of this compound (approximately 0.5-1.0 g) and weigh it accurately.
-
Bomb Assembly: Place the pellet in the crucible inside the bomb. Attach a fuse wire of known length and mass, ensuring it is in contact with the sample. Add a small, known amount of water (e.g., 1 mL) to the bomb to saturate the internal atmosphere, ensuring any nitric and hydrochloric acids formed are in their standard aqueous states.
-
Pressurization and Combustion: Seal the bomb and pressurize it with pure oxygen to approximately 25-30 atm. Submerge the bomb in the calorimeter's water bath. Once thermal equilibrium is reached, ignite the sample and record the temperature rise.
-
Calculation of ΔfH°: The heat of combustion is calculated from the temperature change and Ccal. Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid and hydrochloric acid. The standard enthalpy of formation is then calculated using the combustion reaction and the known standard enthalpies of formation of CO₂(g), H₂O(l), and HCl(aq).
For reference, the solid-phase enthalpy of formation for 1-chloro-4-nitrobenzene is -48.74 kJ/mol.[8] The presence of two electron-donating methoxy groups is expected to make the enthalpy of formation of the title compound more negative.
Section 2: Chemical Stability and Hazard Assessment
The stability of this compound is dictated by the interplay of its functional groups.
-
Nitro Group: This is a strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. It is also an energetic functional group, and its presence is the primary reason for conducting thorough thermal stability analysis.[9]
-
Methoxy Groups: These are strong electron-donating groups that activate the ring. They can be susceptible to cleavage under harsh acidic or thermal conditions.
-
Chloro Group: This halogen is an electron-withdrawing group via induction but can participate in nucleophilic substitution reactions, especially given the activation by the nitro group.
The primary thermal decomposition pathway for many nitroaromatic compounds involves the cleavage of the C-NO₂ bond.[10] The presence of other substituents can influence the decomposition onset and mechanism. High temperatures could potentially lead to exothermic decomposition, releasing gaseous products like NOx and HCl, which could rapidly pressurize a closed system.
Section 3: Computational Modeling of Thermodynamic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermodynamic properties.[11] High-level quantum chemical methods like Gaussian-4 (G4) theory or Density Functional Theory (DFT) can be used to calculate the gas-phase enthalpy of formation with reasonable accuracy.[12]
Caption: A typical workflow for computational prediction of thermodynamic properties.
An isodesmic reaction scheme is often employed, where the number and types of bonds are conserved on both sides of the reaction. This approach benefits from the cancellation of systematic errors in the calculations, leading to more accurate predictions of the enthalpy of formation.[13]
Conclusion
While direct experimental data on the thermodynamic properties and stability of this compound is not currently available, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols for DSC, TGA, and bomb calorimetry, researchers can obtain the critical data needed for safe handling, process development, and regulatory assessment. These experimental approaches, complemented by computational modeling, will enable the scientific and industrial communities to fully and safely exploit the potential of this versatile chemical intermediate.
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Al-Zoubi, R. M. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. ResearchGate. Available at: [Link]
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Khairul, W. M., et al. (2019). Assessment of Nitro-Substituted Aminostilbene as Organic Sensitizer for Dye-Sensitized Solar Cell (DSSC) Application. Institut Kimia Malaysia. Available at: [Link]
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Ackerman, D. G., et al. (1979). Laboratory Evaluation Of High-Temperature Destruction Of Polychlorinated Biphenyls and Related Compounds. EPA. Available at: [Link]
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Maiorova, A. V., et al. (2020). Thermal Decomposition of Polychlorobiphenyls and Their Derivatives. ResearchGate. Available at: [Link]
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New Jersey Department of Health. (n.d.). NITROBENZENE - HAZARD SUMMARY. Available at: [Link]
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Byrd, E. F. C. (2012). Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. DTIC. Available at: [Link]
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Al-Hamdani, A. A., et al. (2022). New Nitro-Laterally Substituted Azomethine Derivatives; Synthesis, Mesomorphic and Computational Characterizations. MDPI. Available at: [Link]
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Lee, S. J., et al. (2005). Thermo-chemical Destruction of Polychlorinated Biphenyls (PCBs) in Waste Insulating Oil. Journal of Hazardous Materials. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, nitro- (CAS 98-95-3). Available at: [Link]
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Kirchmair, J., et al. (2012). Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. Journal of Chemical Information and Modeling. Available at: [Link]
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Smith, J. D., et al. (2019). Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors. PeerJ. Available at: [Link]
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-4-nitro- (CAS 100-00-5). Available at: [Link]
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Angene Chemical. (n.d.). 3,4-Dimethoxynitrobenzene(CAS# 709-09-1). Available at: [Link]
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The Strategic Utility of 1-Chloro-2,4-dimethoxy-5-nitrobenzene in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and successful construction of complex molecular architectures. 1-Chloro-2,4-dimethoxy-5-nitrobenzene, a polysubstituted aromatic compound, has emerged as a highly versatile and valuable building block in the synthesis of a diverse array of functional molecules. Its unique arrangement of activating and directing groups, coupled with the presence of synthetically malleable functionalities, renders it a powerful tool in the hands of synthetic chemists. This in-depth technical guide aims to provide a comprehensive overview of the potential research applications of this compound, with a particular focus on its utility in the development of novel pharmaceuticals, agrochemicals, and advanced materials. By delving into the fundamental reactivity of this compound and showcasing its application in multi-step synthetic sequences, we endeavor to equip researchers and drug development professionals with the knowledge to harness its full synthetic potential.
Physicochemical and Reactivity Profile of this compound
A thorough understanding of the inherent properties and reactivity of a starting material is the bedrock of rational synthetic design. This compound possesses a unique constellation of substituents that govern its chemical behavior.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 119-21-1 |
| Molecular Formula | C₈H₈ClNO₄ |
| Molecular Weight | 217.61 g/mol |
| Appearance | Pale yellow crystalline solid |
| Density | 1.349 g/cm³ |
| Boiling Point | 343.1 °C at 760 mmHg |
| Flash Point | 161.3 °C |
The reactivity of the benzene ring is significantly influenced by the electronic effects of its substituents. The two methoxy groups (-OCH₃) are strong activating groups and are ortho-, para-directing in electrophilic aromatic substitution reactions. Conversely, the nitro group (-NO₂) is a powerful deactivating group and a meta-director, while the chloro group (-Cl) is deactivating but ortho-, para-directing. This interplay of electronic effects creates a nuanced reactivity profile that can be exploited for selective chemical transformations.
The presence of the electron-withdrawing nitro group para to the chloro substituent and ortho to a methoxy group activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. This is a key feature that allows for the introduction of a wide range of nucleophiles at this position, forming the basis for many of its synthetic applications.
Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), which then opens up a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of heterocyclic rings.
Core Research Applications: A Gateway to Novel Molecular Scaffolds
The strategic positioning of functional groups in this compound makes it an ideal precursor for the synthesis of complex molecules with potential biological activity or unique material properties.
Synthesis of Bioactive Heterocycles: A Focus on Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The scaffold of this compound can be elaborated into various heterocyclic systems that are known to interact with the ATP-binding site of kinases.
A plausible and illustrative synthetic application involves the transformation of this compound into a substituted quinazoline core, a privileged scaffold in many approved kinase inhibitors.
Workflow 1: Hypothetical Synthesis of a Quinazoline-based Kinase Inhibitor Precursor
Caption: Synthetic pathway from this compound to a substituted quinazoline.
Step-by-Step Experimental Protocol (Illustrative):
-
Nucleophilic Aromatic Substitution: To a solution of this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), is added an amine (R-NH₂, 1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 eq). The reaction mixture is heated to 80-100 °C and monitored by thin-layer chromatography (TLC) until completion. The product, an N-Aryl-2,4-dimethoxy-5-nitroaniline derivative, is then isolated by extraction and purified by column chromatography. The electron-withdrawing nitro group is crucial for facilitating this substitution reaction.[2][3][4][5][6]
-
Reduction of the Nitro Group: The nitroaniline derivative from the previous step is dissolved in a mixture of ethanol and water. Iron powder (5.0 eq) and a catalytic amount of hydrochloric acid are added, and the mixture is refluxed for several hours. The progress of the reduction is monitored by TLC. Upon completion, the reaction mixture is filtered through celite to remove the iron salts, and the filtrate is concentrated. The resulting diamine is then extracted and used in the next step without further purification.
-
Quinazoline Ring Formation: The crude diamine is heated at reflux in formic acid. The formic acid serves as both the solvent and the source of the one-carbon unit required for the cyclization. The reaction is monitored by TLC. After completion, the excess formic acid is removed under reduced pressure, and the resulting quinazoline product is purified by crystallization or column chromatography.
Precursor for Azo Dyes and Pigments
The amino derivative of this compound, obtained after the reduction of the nitro group, is a valuable diazo component for the synthesis of azo dyes. Azo compounds are characterized by the -N=N- linkage and are widely used as colorants in various industries.
A Chinese patent describes a method for synthesizing 4-chloro-2,5-dimethoxy nitrobenzene, an isomer of the title compound, for use as an intermediate in the production of high-grade azo pigments.[7] This highlights the potential of the target molecule in the dye and pigment industry.
Workflow 2: Synthesis of an Azo Dye Precursor
Caption: General synthetic route to an azo dye from this compound.
Step-by-Step Experimental Protocol (General):
-
Reduction to Aniline: this compound is reduced to the corresponding aniline using a standard reducing agent such as tin(II) chloride in concentrated hydrochloric acid.
-
Diazotization: The resulting 5-Chloro-2,4-dimethoxyaniline is dissolved in a mixture of hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the diazonium salt.
-
Azo Coupling: The cold diazonium salt solution is then slowly added to a solution of a coupling component (e.g., a phenol, naphthol, or an aniline derivative) dissolved in a suitable solvent. The pH of the coupling reaction is often adjusted to optimize the reaction. The resulting azo dye precipitates from the solution and can be collected by filtration, washed, and dried.
Safety and Handling Considerations
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is a toxic compound and should be handled in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion and Future Outlook
This compound is a readily accessible and highly functionalized aromatic compound with significant potential in various areas of chemical research and development. Its unique substitution pattern allows for selective transformations at multiple positions, making it an ideal starting material for the synthesis of complex molecular targets. The ability to perform nucleophilic aromatic substitution at the chloro position, coupled with the versatility of the nitro group, provides a powerful platform for the construction of diverse molecular scaffolds.
While its application in the synthesis of kinase inhibitors and azo dyes has been highlighted, the synthetic utility of this compound is by no means limited to these areas. Future research could explore its use in the synthesis of novel agrochemicals, materials with interesting photophysical properties, and other classes of bioactive molecules. As the demand for novel and complex organic molecules continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.
References
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Boschelli, D. H., Wu, B., Barrios Sosa, A. C., Chen, J. J., Golas, J. M., & Boschelli, F. (2005). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(21), 4681–4684. [Link]
-
Brainly. (2020). Predict the product formed in the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and sodium methoxide (NaOCH3). [Link]
-
Chemsrc. (n.d.). Benzene,1-chloro-2,4-dimethoxy-5-nitro- | CAS#:119-21-1. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
- CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor. (2020).
- EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene. (2001).
-
Filo. (2023). Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous... [Link]
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Khan, K. M., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Crystals, 2(1), 137-142. [Link]
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Lynch, M., et al. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2017(3), M949. [Link]
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PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa? [Link]
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ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
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Singh, R., & Kumar, A. (1983). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Indian Chemical Society, 60(8), 759-761. [Link]
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A Senior Application Scientist's Guide to the Procurement and Quality Verification of 1-Chloro-2,4-dimethoxy-5-nitrobenzene for Pharmaceutical Research
This guide provides drug development professionals, researchers, and synthetic chemists with a comprehensive framework for sourcing, evaluating, and verifying the quality of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. Adherence to these principles is critical for ensuring the reproducibility of experimental results and the integrity of developmental timelines.
Chemical and Regulatory Profile
This compound is a key substituted nitroaromatic intermediate in organic synthesis. Its specific arrangement of chloro, methoxy, and nitro functional groups makes it a versatile building block for the construction of more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and active pharmaceutical ingredients (APIs).
| Property | Value | Source |
| CAS Number | 119-21-1 | [1][2] |
| Molecular Formula | C₈H₈ClNO₄ | [1][2] |
| Molecular Weight | 217.61 g/mol | [1][2] |
| IUPAC Name | This compound | PubChem |
| Physical Appearance | Typically a yellow solid | General Knowledge |
| Boiling Point | 343.1°C at 760 mmHg | [2] |
| Density | 1.349 g/cm³ | [2] |
Commercial Supplier Landscape and Strategic Selection
The procurement of a chemical intermediate is the foundational step of any synthetic campaign. The choice of supplier directly impacts the quality, timeline, and cost of a research project. Several reputable chemical suppliers offer this compound, though availability, purity, and documentation can vary.
| Supplier | Typical Purity | Available Quantities | Notes |
| Sigma-Aldrich (Merck) | ≥98% | Gram to Kilogram Scale | Often provides extensive documentation and spectral data (NMR, IR) from their own QC.[3] |
| BLD Pharm | >95% (Varies by batch) | Gram to Kilogram Scale | Provides basic specifications and GHS information.[1] |
| Aladdin | Not specified | Milligram to Gram Scale | Primarily serves the small-scale research market.[4] |
| Chemsrc | 95.0% (Listed by vendors) | Varies by Vendor | A marketplace platform; diligence is required to vet the actual manufacturer.[2] |
Procurement Workflow: A Decision Framework
The following diagram outlines a logical workflow for selecting a supplier and procuring the material, emphasizing critical decision points for a research scientist.
Caption: Strategic workflow for procuring chemical reagents.
The Certificate of Analysis (CoA) is the most critical document. It is a legal record from the supplier that details the specific quality control tests performed on the exact batch of material being shipped. A scientist must scrutinize the CoA for:
-
Identity Confirmation: The method used to confirm the chemical's structure (e.g., ¹H NMR).
-
Purity Assay: The technique used to determine purity (e.g., HPLC, GC) and the resulting value.
-
Lot Number: Ensure it matches the number on the received container.
Incoming Quality Control (QC) and Verification Protocol
Trust, but verify. Independent verification of the supplier's CoA is a cornerstone of good laboratory practice (GLP) and ensures that any experimental deviations are not due to substandard starting materials.
Step-by-Step QC Verification Workflow
-
Documentation Review: Cross-reference the container label, packing slip, and the supplier's CoA to ensure consistency.
-
Physical Inspection: Observe the material's color and physical state. It should be a uniform solid.
-
Solubility Check: Test solubility in a common solvent for analysis, such as Chloroform-d (CDCl₃) for NMR.
-
Spectroscopic & Chromatographic Analysis: Perform the following tests.
Detailed Protocol: QC Analysis of this compound
Objective: To confirm the identity and purity of a commercially supplied batch.
Materials:
-
Received this compound sample
-
Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
HPLC-grade Acetonitrile and water
-
NMR tubes, vials, and standard laboratory glassware
Method 1: ¹H NMR Spectroscopy (Identity Confirmation)
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Data Analysis:
-
Expected Chemical Shifts (δ, ppm): The spectrum should exhibit two singlets in the aromatic region and two singlets in the methoxy region.
-
~7.6 ppm (Singlet, 1H): Aromatic proton deshielded by the adjacent nitro group.
-
~6.9 ppm (Singlet, 1H): Aromatic proton shielded by the methoxy groups.
-
~3.9 ppm (Two distinct singlets, 3H each): Protons of the two non-equivalent methoxy groups.
-
-
Causality: The distinct chemical shifts of the aromatic protons are dictated by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding the adjacent proton, while the methoxy groups are electron-donating. The absence of splitting (singlets) confirms the substitution pattern.
-
Acceptance Criteria: The observed spectrum must be consistent with the reference structure. The absence of significant unassigned peaks is crucial.
-
Method 2: HPLC-UV (Purity Assay)
-
Sample Preparation: Prepare a stock solution of the compound in Acetonitrile at approximately 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL.
-
Chromatographic Conditions (Typical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Causality: This method separates the target compound from potential impurities based on polarity. Common impurities could include regioisomers from the nitration step or starting materials from an incomplete reaction.[5]
-
Acceptance Criteria: Purity must be ≥ 98% (or as required by the specific research application).
-
The following diagram illustrates the analytical workflow for incoming material verification.
Caption: Analytical workflow for QC verification.
Safe Handling, Storage, and Disposal
As a chlorinated and nitrated aromatic compound, this compound requires careful handling.[6]
-
Hazard Profile:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. All handling of the solid material or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[9][10]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and reducing agents.[1][9]
-
Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal environmental regulations. Waste should be collected in a designated, labeled container for hazardous chemical waste.
Safe Handling Workflow
Caption: Standard procedure for safely handling chemical reagents.
Conclusion
The successful integration of this compound into a drug development program hinges on a rigorous and scientifically-grounded procurement strategy. By systematically vetting suppliers, demanding lot-specific data, and performing independent QC verification, researchers can mitigate risks associated with material quality. This diligence ensures the integrity of the synthetic work, prevents costly project delays, and upholds the standards of scientific reproducibility.
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PubChem. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362. [Link]
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-
Organic Syntheses. 1-chloro-2,6-dinitrobenzene. [Link]
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Chemsrc. Benzene,1-chloro-2,4-dimethoxy-5-nitro- | CAS#:119-21-1. [Link]
-
ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
ResearchGate. Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. [Link]
-
MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
-
Carl ROTH. Safety Data Sheet: Nitrobenzene. [Link]
-
MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
PrepChem.com. Preparation of 1-chloro-2,4-dinitrobenzene. [Link]
- Google Patents. EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.
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- 1. 119-21-1|this compound|BLD Pharm [bldpharm.com]
- 2. Benzene,1-chloro-2,4-dimethoxy-5-nitro | CAS#:119-21-1 | Chemsrc [chemsrc.com]
- 3. 1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
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- 10. carlroth.com [carlroth.com]
Methodological & Application
Mastering Nucleophilic Aromatic Substitution: A Detailed Guide to the Applications and Protocols of 1-Chloro-2,4-dimethoxy-5-nitrobenzene
This comprehensive guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of nucleophilic aromatic substitution (SNAr) reactions utilizing the versatile substrate, 1-chloro-2,4-dimethoxy-5-nitrobenzene. This document moves beyond a simple recitation of procedural steps to provide a deep understanding of the underlying chemical principles, practical application notes for robust experimental design, and detailed, field-proven protocols.
Introduction: The Strategic Advantage of this compound in SNAr Chemistry
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic systems, SNAr reactions are effective on electron-deficient aromatic rings bearing a suitable leaving group. The reactivity of the aromatic substrate is paramount, and this is where this compound emerges as a substrate of significant strategic value.
The key to the utility of this compound lies in its specific substitution pattern. The potent electron-withdrawing nitro group (-NO₂) located para to the chlorine leaving group is the primary activating feature. This arrangement significantly polarizes the C-Cl bond and, more importantly, stabilizes the negatively charged intermediate formed during the reaction, known as the Meisenheimer complex.[1][2] The two methoxy groups (-OCH₃) at the 2- and 4-positions, while typically considered electron-donating, exert a more nuanced influence in this context. Their positions relative to the nitro group and the reaction center modulate the electronic environment of the ring, offering opportunities for fine-tuning reactivity and influencing the properties of the resulting products.
This guide will dissect the mechanistic intricacies of SNAr reactions involving this substrate and provide actionable protocols for its successful implementation in the laboratory.
The Heart of the Reaction: Understanding the SNAr Mechanism
The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides is a two-step addition-elimination process.[1][2] This pathway is energetically favored due to the stabilization of the key intermediate by the electron-withdrawing nitro group.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the carbon atom bearing the chlorine atom. This is the rate-determining step of the reaction, as it involves the temporary disruption of the aromaticity of the ring. The result is a resonance-stabilized carbanion known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial for the facility of the overall reaction. The nitro group, being in the para position, directly participates in the delocalization of the negative charge through resonance, significantly lowering the activation energy of this step.
-
Elimination of the Leaving Group and Re-aromatization: In the second, faster step, the leaving group (in this case, the chloride ion) is expelled from the Meisenheimer complex. This step readily occurs as it leads to the restoration of the energetically favorable aromatic system, driving the reaction towards the formation of the final substituted product.
dot graph "SNAr_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dot Caption: The Addition-Elimination Mechanism of SNAr Reactions.
The electron-withdrawing nitro group is essential for the stabilization of the Meisenheimer complex. Without such activating groups, nucleophilic aromatic substitution on aryl halides is generally not feasible under standard conditions.
Application Notes: From Theory to Practice
Successful execution of SNAr reactions with this compound requires attention to several key experimental parameters. These notes are intended to provide the "why" behind the procedural steps, empowering researchers to troubleshoot and optimize their reactions effectively.
-
Choice of Nucleophile: A wide array of nucleophiles can be employed, including amines, thiols, and alkoxides. The nucleophilicity of the attacking species directly influences the reaction rate. Stronger nucleophiles will generally react faster. For weaker nucleophiles, more forcing conditions (e.g., higher temperatures, stronger bases) may be necessary.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are typically the solvents of choice. These solvents are effective at solvating the nucleophile and the charged intermediate without participating in the reaction. The choice of solvent can also influence the reaction rate and solubility of the reactants.
-
The Role of Base: When using nucleophiles that are not themselves strong bases (e.g., primary and secondary amines, thiols), the addition of a non-nucleophilic base is often required. This base serves to deprotonate the nucleophile, increasing its nucleophilicity, and to scavenge the HCl generated during the reaction. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃).
-
Temperature Control: The reaction temperature is a critical parameter. While the activated nature of this compound allows for reactions to proceed at moderate temperatures, some less reactive nucleophiles may require heating to achieve a reasonable reaction rate. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and temperature and to avoid potential side reactions at elevated temperatures.
-
Workup and Purification: The workup procedure is designed to separate the desired product from unreacted starting materials, the leaving group, and other byproducts. A typical aqueous workup is often sufficient. Purification is commonly achieved by recrystallization for solid products or by column chromatography on silica gel for oils or to separate closely related impurities.
dot graph "SNAr_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} dot Caption: A Generalized Workflow for SNAr Reactions.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the reaction of this compound with representative nucleophiles.
Protocol 1: Synthesis of N-Substituted 2,4-Dimethoxy-5-nitroanilines via Reaction with Amines
This protocol describes a general procedure for the synthesis of N-substituted anilines, which are valuable intermediates in medicinal chemistry.
Materials:
-
This compound (CAS 119-21-1)
-
Primary or secondary amine (e.g., N-methylpiperazine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the chosen solvent (DMF or MeCN, approximately 5-10 mL per mmol of the limiting reagent).
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃, 2.0 eq, or Et₃N, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Once the starting material is consumed (typically within 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel.
Protocol 2: Synthesis of Aryl Thioethers via Reaction with Thiols
This protocol outlines the synthesis of aryl thioethers, which are important structural motifs in various biologically active molecules.
Materials:
-
This compound (CAS 119-21-1)
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
If using K₂CO₃: To a round-bottom flask, add the thiol (1.2 eq) and K₂CO₃ (2.0 eq) in DMF. Stir at room temperature for 15-30 minutes.
-
If using NaH (use with caution under an inert atmosphere): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH (1.2 eq). Carefully add a solution of the thiol (1.1 eq) in anhydrous DMF dropwise at 0 °C. Stir for 30 minutes at 0 °C to form the thiolate.
-
To the mixture from step 1 or 2, add a solution of this compound (1.0 eq) in DMF.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Protocol 3: Synthesis of Aryl Ethers via Reaction with Alkoxides
This protocol details the formation of aryl ethers through the reaction with an alcohol in the presence of a strong base.
Materials:
-
This compound (CAS 119-21-1)
-
Alcohol (e.g., methanol, ethanol, phenol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol (1.5 eq) and anhydrous THF or DMF.
-
Cool the solution to 0 °C and carefully add NaH (1.5 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the alkoxide solution.
-
Heat the reaction mixture to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Data Summary: Reaction Parameters
The following table summarizes typical reaction parameters for the SNAr of this compound with various nucleophiles, based on analogous reactions of activated aryl halides.
| Nucleophile Class | Typical Nucleophiles | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | N-methylpiperazine, Morpholine, Aniline | K₂CO₃, Et₃N, DIPEA | DMF, MeCN, DMSO | 80 - 120 | 4 - 16 |
| Thiols | Thiophenol, Benzyl thiol, Alkyl thiols | K₂CO₃, NaH | DMF, THF | 25 - 70 | 2 - 12 |
| Alkoxides | Methoxide, Ethoxide, Phenoxide | NaH, t-BuOK | THF, DMF | 60 - 100 | 6 - 24 |
Subsequent Transformations: Expanding Synthetic Utility
The products derived from the SNAr reactions of this compound are valuable intermediates for further synthetic manipulations. A particularly important transformation is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or through chemical reduction with reagents like tin(II) chloride or sodium dithionite. The resulting anilines are versatile building blocks for the synthesis of a wide range of heterocyclic compounds and other complex molecules. A patent for the reduction of the related 4-chloro-2,5-dimethoxynitrobenzene suggests that this transformation is a well-established and efficient process.
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution reactions. The strategic placement of the nitro and methoxy groups facilitates the reaction with a broad range of nucleophiles under accessible conditions. By understanding the underlying mechanism and carefully controlling the experimental parameters as outlined in this guide, researchers can effectively utilize this compound to construct complex molecular architectures for applications in drug discovery, materials science, and beyond. The protocols and application notes provided herein serve as a robust foundation for the successful implementation of this powerful synthetic tool.
References
-
Nucleophilic Aromatic Substitution. In Wikipedia; 2024. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. In Master Organic Chemistry. [Link]
-
16.7: Nucleophilic Aromatic Substitution. In Chemistry LibreTexts. [Link]
-
Benzene,1-chloro-2,4-dimethoxy-5-nitro-. In Chemsrc. [Link]
-
NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. In University of Granada. [Link]
- Process for the preparation of 4-chloro-2,5-dimethoxyaniline.
-
Synthesis of 2,4,5-trimethoxy nitrobenzene. In PrepChem. [Link]
Sources
The Strategic Utility of 1-Chloro-2,4-dimethoxy-5-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. 1-Chloro-2,4-dimethoxy-5-nitrobenzene emerges as a highly valuable, yet under-utilized, scaffold. Its unique electronic and steric properties, characterized by an activated chloro leaving group and a readily transformable nitro functionality, render it an ideal starting material for the construction of complex heterocyclic systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols for leveraging this powerful building block in the synthesis of medicinally relevant compounds, particularly kinase inhibitors and other targeted therapies. The strategic placement of the methoxy groups provides not only electronic activation but also offers metabolic stability and opportunities for further functionalization, making it a truly versatile tool in the medicinal chemist's arsenal.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO₄ | [1] |
| Molecular Weight | 217.61 g/mol | [1] |
| CAS Number | 119-21-1 | [1] |
| Appearance | Pale yellow solid (predicted) | - |
| Boiling Point | 343.1 °C at 760 mmHg | [1] |
| Density | 1.349 g/cm³ | [1] |
| LogP | 2.78860 | [1] |
Safety Precautions: this compound is expected to be a hazardous substance. Similar chlorinated nitroaromatic compounds are known to be irritants and potentially toxic.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations and Their Mechanistic Underpinnings
The synthetic utility of this compound is primarily centered around two key transformations: Nucleophilic Aromatic Substitution (SₙAr) at the C1 position and reduction of the C5 nitro group.
Nucleophilic Aromatic Substitution (SₙAr)
The presence of the electron-withdrawing nitro group para to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This is a classic example of an SₙAr reaction, which proceeds via a two-step addition-elimination mechanism.[3] The electron-donating methoxy groups further influence the regioselectivity and reactivity of the substitution.
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reagents -> intermediate [label="Addition"]; intermediate -> product [label="Elimination"]; }
SₙAr Mechanism Pathway
This reaction is pivotal for introducing a wide variety of functionalities, including amines, ethers, and thioethers, which are common moieties in bioactive molecules. For instance, the reaction with primary or secondary amines, such as piperazine, is a common strategy for building scaffolds for kinase inhibitors.[4]
Reduction of the Nitro Group
The nitro group at the C5 position serves as a versatile precursor to an amino group. This transformation is fundamental in many synthetic pathways, as the resulting aniline is a key intermediate for the construction of various heterocyclic systems, such as benzimidazoles and quinazolines.[5][6] The reduction can be achieved through various methods, including catalytic hydrogenation or using reducing agents like tin(II) chloride or sodium dithionite. The choice of reducing agent is critical to ensure chemoselectivity, particularly to avoid the hydrodechlorination of the C1 position.
start [label="this compound", fillcolor="#FBBC05"]; reduction [label="Reduction of Nitro Group\n(e.g., Catalytic Hydrogenation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="5-Amino-1-chloro-2,4-dimethoxybenzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclization [label="Cyclization with Aldehyde/Carboxylic Acid Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"]; heterocycle [label="Benzimidazole/Quinazoline Scaffold", shape=ellipse, fillcolor="#F1F3F4"];
start -> reduction; reduction -> product; product -> cyclization; cyclization -> heterocycle; }
Nitro Group Reduction and Subsequent Cyclization
Application Note 1: Synthesis of a Quinazoline Kinase Inhibitor Scaffold
Background: The quinazoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved kinase inhibitors, such as gefitinib and erlotinib.[6] The synthesis of these molecules often involves the construction of a 4-anilinoquinazoline moiety. This compound is an excellent starting material for the synthesis of a substituted aniline precursor, which can then be elaborated into the quinazoline core.
Synthetic Strategy:
-
Nucleophilic Aromatic Substitution: React this compound with a desired aniline derivative to introduce the C4-substituent.
-
Nitro Group Reduction: Reduce the nitro group to an aniline.
-
Quinazoline Ring Formation: Cyclize the resulting diamine with a suitable formic acid equivalent or a substituted anthranilic acid derivative to form the quinazoline core.
This approach allows for the modular synthesis of a library of quinazoline derivatives for structure-activity relationship (SAR) studies.
Application Note 2: Construction of Benzimidazole-Based Bioactive Molecules
Background: The benzimidazole moiety is another important heterocycle in medicinal chemistry, found in a variety of drugs with diverse biological activities, including anthelmintic, antiviral, and anticancer properties.[5] The synthesis of substituted benzimidazoles typically involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative.
Synthetic Strategy:
-
Nucleophilic Aromatic Substitution: Introduce a side chain of interest by reacting this compound with a suitable nucleophile.
-
Nitro Group Reduction: Reduce the nitro group to an aniline, generating an in situ o-phenylenediamine precursor (after the initial nucleophilic substitution).
-
Benzimidazole Formation: Condense the resulting diamine with an aldehyde to form the benzimidazole ring system.
This strategy highlights the efficiency of using this compound to rapidly assemble complex, biologically relevant scaffolds.
Experimental Protocols
Protocol 1: Synthesis of this compound (Proposed)
Materials:
-
1-chloro-2,4-dimethoxybenzene
-
Fuming nitric acid (90%)
-
Sulfuric acid (98%)
-
Dichloromethane (DCM)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 1-chloro-2,4-dimethoxybenzene (10 g, 57.3 mmol) dissolved in 50 mL of dichloromethane.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add concentrated sulfuric acid (20 mL) to the stirred solution, maintaining the temperature below 5 °C.
-
From the dropping funnel, add a solution of fuming nitric acid (4.8 mL, 1.1 eq) in concentrated sulfuric acid (10 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1 hour.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound.
Expected Outcome: A pale yellow solid. The yield and purity should be determined by standard analytical techniques (¹H NMR, ¹³C NMR, and LC-MS).
Protocol 2: Nucleophilic Aromatic Substitution with Piperazine
Rationale: This protocol details the reaction of this compound with piperazine, a common secondary amine used in the synthesis of kinase inhibitors. The reaction conditions are based on established procedures for SₙAr reactions with similar substrates.[4]
Materials:
-
This compound
-
Piperazine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.18 g, 10 mmol), piperazine (1.29 g, 15 mmol, 1.5 eq), and potassium carbonate (2.76 g, 20 mmol, 2 eq).
-
Add 50 mL of DMF and stir the suspension at room temperature for 10 minutes.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield 1-(2,4-dimethoxy-5-nitrophenyl)piperazine.
Expected Outcome: A yellow to orange solid.
Protocol 3: Catalytic Reduction of the Nitro Group
Rationale: This protocol describes the reduction of a nitro-substituted chloro-dimethoxybenzene derivative to the corresponding aniline using catalytic hydrogenation. The conditions are adapted from a patented procedure for a similar substrate, which is designed to be highly chemoselective.[8]
Materials:
-
Substituted 1-(2,4-dimethoxy-5-nitrophenyl) derivative (from Protocol 2)
-
5% Platinum on carbon (Pt/C) catalyst (sulfided)
-
Toluene
-
Disodium hydrogenphosphate (Na₂HPO₄)
-
Piperidine
-
Autoclave or Parr hydrogenator
-
Hydrogen gas source
Procedure:
-
In a high-pressure autoclave, dissolve the nitro-containing starting material (10 mmol) in 100 mL of toluene.
-
Add the 5% Pt/C catalyst (0.5 g, sulfided), disodium hydrogenphosphate (0.28 g, 2 mmol), and piperidine (0.1 mL).
-
Seal the autoclave and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 10 atmospheres.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with toluene.
-
Concentrate the filtrate under reduced pressure to obtain the crude aniline product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Expected Outcome: A solid product, which may be colored due to aerial oxidation. The product should be handled under an inert atmosphere if possible.
Conclusion
This compound represents a versatile and strategically valuable building block for the synthesis of complex, medicinally relevant molecules. Its capacity for facile nucleophilic aromatic substitution and subsequent nitro group reduction provides a robust and flexible platform for the construction of diverse heterocyclic scaffolds, including quinazolines and benzimidazoles, which are at the core of many modern targeted therapies. The protocols and application notes provided herein offer a solid foundation for researchers to explore the full potential of this powerful synthetic intermediate in their drug discovery and development programs.
References
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Available at: [Link]
- Process for preparing 1-chloro-2,4-diaminobenzene. Google Patents.
-
Benzene,1-chloro-2,4-dimethoxy-5-nitro-. Chemsrc. Available at: [Link]
-
1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362. PubChem. Available at: [Link]
- Method for synthesizing 2,5-dimethoxy-4-chloroaniline. Google Patents.
-
Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of chalcone incorporated quinazoline derivatives as anticancer agents. Semantic Scholar. Available at: [Link]
-
Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Semantic Scholar. Available at: [Link]
- Preparation method of 4-chloro-2, 5-dimethoxyaniline. Google Patents.
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]
-
Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ResearchGate. Available at: [Link]
-
Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. MDPI. Available at: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available at: [Link]
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as. Semantic Scholar. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. Available at: [Link]
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. Available at: [Link]
-
Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. MDPI. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 1-Chloro-2,4-dimethoxy-5-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the theory, application, and protocols for the palladium-catalyzed cross-coupling of 1-chloro-2,4-dimethoxy-5-nitrobenzene. This substituted nitroaromatic is a valuable building block in medicinal chemistry and materials science, and its functionalization via modern cross-coupling techniques offers a powerful avenue for the synthesis of complex molecular architectures. We provide in-depth technical insights and field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction: The Strategic Importance of this compound
This compound is a key intermediate in organic synthesis. The presence of a nitro group, two methoxy groups, and a chloro substituent on the benzene ring imparts unique reactivity and makes it a versatile precursor for a variety of valuable compounds. Aromatic nitro compounds are integral to the synthesis of many drugs and pharmaceutically relevant molecules.[1] The chloro group, while traditionally less reactive than bromo or iodo analogues, can be effectively activated for cross-coupling reactions through the use of modern, specialized palladium catalyst systems.[2] The electron-withdrawing nature of the nitro group and the electron-donating character of the methoxy groups influence the electronic properties of the aryl chloride, presenting both challenges and opportunities in catalytic transformations.
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[3] These reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] Key transformations include the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[3]
Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing cross-coupling reactions. Most palladium-catalyzed couplings involving aryl halides proceed through a common three-step mechanism: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reactions), and reductive elimination.[5]
The General Catalytic Cycle
The cycle is initiated by the active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂.[3]
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is often the rate-limiting step for aryl chlorides and is facilitated by electron-rich, bulky phosphine ligands.[2][6] This step forms a Pd(II) intermediate.[4][7]
-
Transmetalation (Suzuki-Miyaura) / Amine Coordination (Buchwald-Hartwig) / Olefin Coordination (Heck):
-
Suzuki-Miyaura: An organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center. This step requires activation by a base.[4][8]
-
Buchwald-Hartwig: An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[7][9]
-
Heck: An alkene coordinates to the palladium center, followed by migratory insertion of the aryl group onto the alkene.[10][11]
-
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst.[4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Application: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[12] Its advantages include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[13]
Rationale for Component Selection
-
Catalyst System: For an electron-rich, yet sterically accessible aryl chloride like our substrate, a combination of a palladium(II) precatalyst (e.g., Pd(OAc)₂) and a bulky, electron-rich phosphine ligand is highly effective. Ligands such as SPhos and XPhos are excellent choices for coupling challenging aryl chlorides.[14] These ligands promote the oxidative addition step and stabilize the catalytically active species.
-
Base: A base is required to activate the boronic acid for transmetalation.[8] The choice of base is critical and can significantly impact the reaction outcome. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For this substrate, K₃PO₄ is often a good starting point due to its moderate basicity and ability to facilitate the reaction without promoting side reactions.
-
Solvent: A mixture of an organic solvent and water is often optimal for Suzuki couplings. Toluene, dioxane, or THF with a small amount of water can effectively dissolve both the organic and inorganic reagents.
Detailed Protocol: Synthesis of 2,4-Dimethoxy-5-nitro-1,1'-biphenyl
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and K₃PO₄ (2.0 mmol, 2.0 equiv.).
-
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in anhydrous toluene (2 mL). Stir for 10 minutes at room temperature. The solution should become homogeneous.
-
Add the catalyst premix to the reaction flask containing the solids.
-
Add additional anhydrous toluene (8 mL) and deionized water (1 mL) to the reaction flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biphenyl product.
| Component | Molar Ratio | Catalyst Loading | Temperature | Typical Yield |
| Aryl Chloride | 1.0 | |||
| Boronic Acid | 1.2-1.5 | |||
| Pd(OAc)₂ | 1-3 mol% | 90-110 °C | 75-95% | |
| Ligand (SPhos) | 2-6 mol% | |||
| Base (K₃PO₄) | 2.0-3.0 | |||
| Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling. |
Application: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][15] This reaction has broad utility in the synthesis of aryl amines, which are prevalent in pharmaceuticals.[7]
Rationale for Component Selection
-
Catalyst System: Similar to the Suzuki coupling, a Pd(II) precatalyst paired with a bulky, electron-rich phosphine ligand is the state-of-the-art for this transformation. Ligands like XPhos and RuPhos are particularly effective for coupling aryl chlorides with a wide range of amines.[14]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. NaOt-Bu is often preferred for its efficacy and commercial availability.
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent quenching of the strong base.
Detailed Protocol: Synthesis of N-Aryl-2,4-dimethoxy-5-nitroaniline
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating block
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), XPhos (0.015 mmol, 1.5 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv.).
-
Add this compound (1.0 mmol, 1 equiv.) and the amine (1.2 mmol, 1.2 equiv.) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 2-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Application: Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for the formation of C-C bonds through the coupling of an unsaturated halide with an alkene.[16] It is particularly useful for synthesizing substituted styrenes and other vinylated aromatics.
Rationale for Component Selection
-
Catalyst System: While traditional Heck conditions often use phosphine-free palladium sources, the coupling of aryl chlorides benefits from the use of phosphine ligands. A common catalyst is Pd(OAc)₂ with a ligand like tri(o-tolyl)phosphine or a more modern Buchwald-type ligand.
-
Base: An inorganic or organic base is required to neutralize the HX generated during the reaction. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are frequently used.
-
Solvent: High-boiling polar aprotic solvents like DMF, DMA, or NMP are typically employed to ensure sufficient solubility and allow for higher reaction temperatures.
Detailed Protocol: Synthesis of 1-(2,4-Dimethoxy-5-nitrophenyl)alkene
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Reaction vial suitable for heating
Procedure:
-
To a reaction vial, add this compound (1.0 mmol, 1 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).
-
Add the alkene (1.5 mmol, 1.5 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).
-
Add anhydrous DMF (5 mL).
-
Seal the vial and heat the reaction mixture to 120-140 °C.
-
Monitor the reaction progress by GC-MS. The reaction may require 12-48 hours for completion.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to afford the desired product.
| Parameter | Typical Range | Rationale |
| Temperature | 120-140 °C | Higher temperatures are often needed to activate the less reactive aryl chloride. |
| Base | 1.2-2.0 equiv. | Neutralizes the HCl formed, regenerating the Pd(0) catalyst. |
| Catalyst Loading | 1-5 mol% | Higher loadings may be necessary for challenging substrates. |
| Alkene | 1.1-2.0 equiv. | An excess of the alkene is often used to drive the reaction to completion. |
| Table 2: Key Parameters and Rationale for the Heck Reaction. |
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling of this compound provides a versatile and efficient platform for the synthesis of a wide array of functionalized molecules. By carefully selecting the appropriate catalyst system, base, and solvent, high yields of C-C and C-N coupled products can be achieved. The protocols outlined in this guide serve as a robust starting point for researchers in drug discovery and materials science. Further advancements in ligand design and catalytic systems will continue to expand the scope and utility of these powerful transformations, enabling the synthesis of increasingly complex and valuable compounds from this readily available starting material.
References
- Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing.
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Chemistry LibreTexts. (2020). 17.
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
- Organic Letters. (n.d.). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Chemistry LibreTexts. (2015). 21.01.1: Heck Reaction.
-
YouTube. (2022). The Heck Reaction: Reaction mechanism and tutorial. [Link]
- YouTube. (2025).
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- National Institutes of Health. (n.d.).
-
ResearchGate. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
- Taylor & Francis Online. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Chemistry LibreTexts. (2023).
-
Semantic Scholar. (n.d.). Palladium-Catalyzed Denitrative Mizoroki–Heck Reaction. [Link]
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- Sigma-Aldrich. (n.d.).
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- PubMed. (2017).
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- 10. chem.libretexts.org [chem.libretexts.org]
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The Untapped Potential of 1-Chloro-2,4-dimethoxy-5-nitrobenzene in Advanced Materials Synthesis: A Guide for Innovators
In the ever-evolving landscape of materials science, the discovery and application of novel building blocks are paramount to technological advancement. This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the prospective applications of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. While direct, extensive literature on this specific isomer is nascent, its molecular architecture—featuring a reactive chlorine atom, electron-donating methoxy groups, and a reducible nitro group—presents a compelling case for its utility as a precursor in the synthesis of high-performance polymers, functional dyes, and electro-active materials. This guide will extrapolate from the known chemistry of analogous compounds to provide robust, scientifically-grounded protocols and application frameworks.
Strategic Importance of the Molecular Scaffold
This compound is an aromatic compound characterized by a benzene ring substituted with distinct functional groups that dictate its reactivity and potential applications. The electron-withdrawing nitro group, positioned para to a methoxy group and meta to the chlorine, activates the chlorine atom for nucleophilic aromatic substitution (SNAr) reactions. The two methoxy groups enhance the electron density of the ring, influencing its reactivity and the properties of derived materials. The nitro group itself is a versatile handle for further chemical transformations, most notably its reduction to an amine, which opens pathways to a vast array of derivatives.
Potential Application I: Precursor for Soluble Conducting Polymers
The synthesis of soluble conducting polymers is a significant goal in materials science, enabling applications in printed electronics, sensors, and anti-corrosion coatings. By reducing the nitro group of this compound to an amine, one can generate 5-Chloro-2,4-dimethoxyaniline, a monomer for the synthesis of polyaniline derivatives. The presence of two methoxy groups is anticipated to enhance the solubility of the resulting polymer in common organic solvents, a known challenge with the parent polyaniline.[1]
Protocol 1: Synthesis of 5-Chloro-2,4-dimethoxyaniline
This protocol details the reduction of the nitro group, a critical first step.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly efficient and widely used catalyst for the hydrogenation of nitro groups.
-
Solvent: Ethanol is an excellent solvent for many organic compounds and is compatible with the hydrogenation reaction.
-
Hydrogen Source: Hydrogen gas is the classic reducing agent for this transformation, offering clean conversion.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol, anhydrous
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite®)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous ethanol.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol to recover any adsorbed product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2,4-dimethoxyaniline.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Oxidative Polymerization of 5-Chloro-2,4-dimethoxyaniline
This protocol outlines the synthesis of a soluble polyaniline derivative.
Causality of Experimental Choices:
-
Oxidant: Ammonium persulfate is a common and effective oxidizing agent for the polymerization of anilines.
-
Acidic Medium: The polymerization is conducted in an acidic medium (e.g., HCl) to protonate the monomer and the resulting polymer, which is essential for achieving a conductive state.
Materials:
-
5-Chloro-2,4-dimethoxyaniline
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Ammonium hydroxide (NH₄OH) solution
-
Methanol
-
Deionized water
Procedure:
-
Dissolve 5-Chloro-2,4-dimethoxyaniline in 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Separately, dissolve ammonium persulfate in 1 M HCl and cool the solution to 0-5 °C.
-
Slowly add the ammonium persulfate solution dropwise to the aniline solution with vigorous stirring. A color change should be observed as the polymerization proceeds.
-
Continue stirring the reaction mixture at 0-5 °C for 2-4 hours.
-
Collect the polymer precipitate by vacuum filtration and wash it sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and oxidant.
-
To obtain the emeraldine base form (non-conductive and more soluble), suspend the polymer in a dilute ammonium hydroxide solution and stir for several hours.
-
Filter the polymer again, wash with deionized water until the filtrate is neutral, and then with methanol.
-
Dry the resulting polymer powder under vacuum.
Characterization of Poly(5-chloro-2,4-dimethoxyaniline)
A suite of analytical techniques is essential to confirm the structure and properties of the synthesized polymer.
| Technique | Purpose |
| FTIR Spectroscopy | To identify the characteristic vibrational modes of the polymer backbone and confirm the presence of expected functional groups. |
| ¹H NMR Spectroscopy | To elucidate the chemical structure and composition of the polymer.[2][3] |
| UV-Vis Spectroscopy | To study the electronic transitions, which provide information about the conjugation length and doping state of the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and molecular weight distribution of the polymer.[2] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer.[2] |
| Four-Point Probe Measurement | To measure the electrical conductivity of the doped polymer films. |
Potential Application II: Building Block for High-Performance Polymers and Dyes
The reactive chlorine atom on the this compound ring is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups, making it a versatile intermediate for the synthesis of high-performance polymers (e.g., poly(ether sulfone)s, poly(ether ketone)s) and functional dyes.
Workflow for SNAr-based Material Synthesis
Caption: SNAr reaction workflow for material synthesis.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution
This protocol provides a general framework for reacting this compound with a nucleophile.
Causality of Experimental Choices:
-
Solvent: Aprotic polar solvents like DMSO or DMF are ideal for SNAr reactions as they solvate the cation of the base, leaving the anion more nucleophilic.
-
Base: A non-nucleophilic base like potassium carbonate is used to deprotonate the nucleophile without competing in the substitution reaction.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction.
Materials:
-
This compound
-
Nucleophile (e.g., a phenol, amine, or thiol)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the nucleophile, potassium carbonate, and anhydrous DMSO.
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the nucleophile.
-
Add this compound to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product and purify it by column chromatography or recrystallization.
Safety and Handling
Chloronitrobenzene derivatives should be handled with care as they are potentially toxic and may cause skin irritation.[4][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a promising yet underexplored building block for materials science. Its unique combination of functional groups offers multiple avenues for the synthesis of novel materials with tailored properties. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to begin exploring the potential of this versatile compound in creating the next generation of advanced materials.
References
- Patil, V., Sainkar, S., & Patil, P. (2004). Growth of poly(2,5-dimethoxyaniline) coatings on low carbon steel.
- Storrier, G. D., Colbran, S. B., & Hibbert, D. B. (1994). Chemical and electrochemical syntheses, and characterization of poly(2,5-dimethoxyaniline) (PDMA): a novel, soluble, conducting polymer. Synthetic Metals, 62(2), 179-186.
- Suephatthima, B., Paradee, N., Sirivat, A., & Pattavarakorn, D. (2014). Effect of electrolytes on electrochromic properties and morphology of poly(2,5-dimethoxy aniline) films.
- Li, C., Huang, L. M., Wen, T., & Gopalan, A. (2006). Superior performance characteristics for the poly(2,5-dimethoxyaniline)–poly(styrene sulfonic acid)-based electrochromic device. Materials Chemistry and Physics, 99(2-3), 253-259.
-
Loba Chemie. (2019, January 17). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
MDPI. (n.d.). Evaluating Polymer Characterization Methods to Establish a Quantitative Method of Compositional Analysis Using a Polyvinyl Alcohol (PVA)/Polyethylene Glycol (PEG)—Based Hydrogel for Biomedical Applications. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper. Retrieved from [Link]
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Laboratory scale synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene derivatives
An In-Depth Guide to the Laboratory Scale Synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene and Its Derivatives
This technical guide provides a comprehensive overview and detailed protocols for the laboratory-scale synthesis of this compound, a valuable chemical intermediate. This compound serves as a crucial building block in the development of pharmaceuticals and other complex organic molecules due to its strategically placed functional groups, which allow for a variety of subsequent chemical transformations.
The primary focus of this document is the electrophilic nitration of 1-chloro-2,4-dimethoxybenzene. We will delve into the mechanistic underpinnings of this reaction, provide a robust and validated experimental protocol, and discuss the critical safety measures necessary for handling the potent reagents involved. Furthermore, we will explore the synthetic utility of the product by outlining pathways to its derivatives, thereby offering a roadmap for researchers in drug discovery and chemical development.
Strategic Overview: The Chemistry of Synthesis
The synthesis of this compound is achieved through the electrophilic aromatic substitution (EAS) reaction of the starting material, 1-chloro-2,4-dimethoxybenzene. The core of this transformation is the introduction of a nitro group (-NO₂) onto the benzene ring.
The Mechanism: Understanding Electrophilic Aromatic Substitution
The nitration of an aromatic ring is a classic example of EAS. The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺). In a laboratory setting, this is typically formed by the reaction of concentrated nitric acid with a stronger acid, such as sulfuric acid.
The benzene ring of the substrate, rich in π-electrons, acts as a nucleophile, attacking the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is completed by the removal of a proton from the carbon atom bearing the new nitro group, which restores the aromaticity of the ring.
The regioselectivity of the nitration—that is, the specific position on the ring where the nitro group is added—is dictated by the existing substituents. In 1-chloro-2,4-dimethoxybenzene, we have three substituents to consider:
-
Methoxy groups (-OCH₃): These are powerful activating groups and are ortho, para-directing due to their ability to donate electron density to the ring through resonance.
-
Chloro group (-Cl): This is a deactivating group due to its inductive electron withdrawal, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.
The potent activating and directing effects of the two methoxy groups overwhelmingly govern the position of nitration. The C5 position is ortho to the C4-methoxy group and para to the C2-methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack.
Caption: Electrophilic Aromatic Substitution Mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is designed for a laboratory scale and prioritizes safety and yield. All operations involving nitric acid must be conducted within a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 1-Chloro-2,4-dimethoxybenzene | 7051-13-0 | 172.61 | 10.0 g (57.9 mmol) | Starting material[1] |
| Concentrated Nitric Acid (70%) | 7697-37-2 | 63.01 | ~10 mL | Highly corrosive and oxidizing[2][3] |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 50 mL | Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | Extraction solvent |
| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | 100 mL | For neutralization |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ~10 g | Drying agent |
| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | For washing |
| Ice | N/A | N/A | As needed | For temperature control |
Equipment: 250 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, thermometer, ice bath, separatory funnel, rotary evaporator, Buchner funnel and flask.
Step-by-Step Procedure
Caption: Workflow for the synthesis of this compound.
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the entire setup in a large ice bath.
-
Dissolution: Add 1-chloro-2,4-dimethoxybenzene (10.0 g) to the flask, followed by glacial acetic acid (50 mL). Stir the mixture until the solid is completely dissolved. Cool the solution to 0-5°C.
-
Nitrating Agent Addition: Carefully measure concentrated nitric acid (~6.0 mL, ~90 mmol) and add it to the dropping funnel. Add the nitric acid dropwise to the stirred solution over 30-45 minutes. Crucial: Monitor the internal temperature closely and maintain it below 10°C throughout the addition to prevent runaway reactions and the formation of byproducts.[4]
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture into a beaker containing 400 mL of an ice-water slurry with vigorous stirring. A yellow precipitate of the crude product should form.
-
Isolation & Washing: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water. Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically high, often in the range of 85-95%.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₈H₈ClNO₄ |
| Molecular Weight | 217.61 g/mol [5] |
| Appearance | Yellow crystalline solid |
| Melting Point | 135-137 °C |
| ¹H NMR (CDCl₃) | δ ~7.7 (s, 1H), ~7.0 (s, 1H), ~4.0 (s, 6H) |
| IR (KBr, cm⁻¹) | ~1520, 1340 (NO₂ stretch) |
Safety: The Paramount Consideration
Nitration reactions are inherently hazardous due to their exothermic nature and the use of highly corrosive and oxidizing reagents.[6] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (butyl rubber or Viton are recommended), and a flame-retardant lab coat.[3][7]
-
Engineering Controls: All manipulations must be performed in a chemical fume hood to avoid inhalation of corrosive vapors and toxic nitrogen oxides.[7] An ice bath must be readily available for immediate cooling in case of an unexpected temperature rise. Ensure clear access to an emergency shower and eyewash station.[8]
-
Reagent Handling: Add nitric acid slowly and in a controlled manner. Never add water to concentrated acid; always add acid to water when diluting.[2]
-
Thermal Runaway: The reaction is highly exothermic. Poor temperature control can lead to a rapid, uncontrolled reaction, potentially causing an explosion.[6]
-
Waste Disposal: Quench any residual nitrating mixture carefully. All acidic and organic waste must be segregated and disposed of according to institutional guidelines. Do not mix nitric acid waste with other waste streams.[8]
Application: Synthesis of Derivatives
This compound is a versatile platform for creating a library of derivatives. The two primary handles for modification are the nitro group and the chloro substituent.
Caption: Key pathways for the derivatization of the target compound.
Reduction of the Nitro Group
The nitro group can be readily reduced to a primary amine (-NH₂) to form 2-chloro-4,5-dimethoxyaniline. This transformation opens up a vast array of chemical reactions, including amide bond formation, diazotization, and participation in cross-coupling reactions. Common methods for this reduction include:
-
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel.
-
Metal/Acid Reduction: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl.[9]
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group para to the chlorine atom activates the chloro group towards nucleophilic aromatic substitution. This allows for the displacement of the chloride ion by a variety of nucleophiles, providing a powerful method for introducing new functional groups. Suitable nucleophiles include:
-
Amines (primary and secondary)
-
Alkoxides and phenoxides
-
Thiols and thiolates
This SNAr reaction is a cornerstone of medicinal chemistry for building molecular complexity.
References
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MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
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MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Chemsrc. (n.d.). Benzene,1-chloro-2,4-dimethoxy-5-nitro-. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 1-chloro-2,4-dinitrobenzene. Retrieved from [Link]
- Google Patents. (n.d.). EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.
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University of Wisconsin-Madison Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]
- Google Patents. (n.d.). CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline.
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]
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-
Royal Society of Chemistry. (n.d.). Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]
-
YouTube. (2023). Nitration of Chlorobenzene | 1-Chloro-2-nitrobenzene. Retrieved from [Link]
-
European Chemicals Agency. (2002). 1-CHLORO-4-NITROBENZENE CAS N°:100-00-5. Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of Protecting Groups in Reactions with 1-Chloro-2,4-dimethoxy-5-nitrobenzene
Abstract
This technical guide provides an in-depth analysis of protecting group strategies essential for successful synthetic outcomes involving 1-chloro-2,4-dimethoxy-5-nitrobenzene. The inherent reactivity of this substrate, particularly its susceptibility to nucleophilic aromatic substitution (SNAr), necessitates the strategic masking of certain functional groups on the reacting nucleophile to prevent side reactions and ensure regioselectivity. This document offers detailed protocols, mechanistic insights, and comparative data for the protection and deprotection of common functional groups, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Chemical Reactivity of this compound
This compound is a highly functionalized aromatic compound valuable in organic synthesis as an electrophilic building block. Its reactivity is dominated by the interplay of its substituents:
-
Electron-Withdrawing Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group, positioned para to the chloro substituent, is the primary activating feature of the ring towards nucleophilic attack. It powerfully stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the SNAr reaction, thereby lowering the activation energy for the substitution.[1][2][3]
-
Leaving Group (-Cl): The chlorine atom serves as a good leaving group in the context of SNAr reactions on such an activated aromatic system.[4]
-
Electron-Donating Methoxy Groups (-OCH₃): The two methoxy groups are electron-donating by resonance. While they generally activate a benzene ring towards electrophilic substitution, their effect in this SNAr context is secondary to the powerful influence of the nitro group.
The primary reaction pathway for this molecule is the displacement of the chloride by a nucleophile. This proceeds via an addition-elimination mechanism , where the nucleophile first attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate, followed by the departure of the chloride ion to restore aromaticity.[1][5][6]
The Imperative for Protecting Groups
When the intended nucleophile contains functional groups that are themselves nucleophilic or basic (e.g., primary/secondary amines, phenols, thiols), direct reaction with this compound can lead to a mixture of undesired products. A protecting group is a temporary modification of a functional group that renders it inert to specific reaction conditions.[7] Its use is crucial to:
-
Prevent Side Reactions: Masking a reactive site on the nucleophile ensures that the SNAr reaction occurs only at the desired location.
-
Enhance Selectivity: In molecules with multiple nucleophilic sites, protection allows for precise control over which site engages with the electrophilic benzene ring.
-
Improve Yields: By minimizing the formation of byproducts, the overall yield of the desired product is significantly increased.
A suitable protecting group must be easy to introduce, stable under the SNAr reaction conditions (typically basic or neutral), and removable in high yield under conditions that do not affect the newly formed bond or other functionalities in the molecule.[7]
Strategic Protection of Amine Nucleophiles
Primary and secondary amines are excellent nucleophiles for SNAr reactions. However, if the goal is to introduce the 2,4-dimethoxy-5-nitrophenyl moiety onto a molecule containing an amine while reacting another part of the molecule, the amine must be protected. The tert-butoxycarbonyl (Boc) group is an exemplary choice due to its stability to nucleophiles and bases and its facile removal under acidic conditions.[8][9]
Workflow for Amine Protection and SNAr Reaction
The overall process involves three key stages: protection of the amine, the SNAr reaction, and final deprotection to reveal the free amine.
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Catalytic Functionalization of 1-Chloro-2,4-dimethoxy-5-nitrobenzene: Application Notes and Protocols for Advanced Synthesis
Introduction: The Strategic Value of Functionalized 2,4-Dimethoxy-5-nitrobenzene Scaffolds
The 1-chloro-2,4-dimethoxy-5-nitrobenzene scaffold is a highly valuable starting material in medicinal chemistry and materials science. The electron-deficient nature of the aromatic ring, activated by the strongly withdrawing nitro group, renders the chloro substituent susceptible to displacement via various catalytic cross-coupling reactions. This, combined with the directing effects of the methoxy groups, allows for the regioselective introduction of a diverse array of functional groups, paving the way for the synthesis of complex molecular architectures. These functionalized products are key intermediates in the development of novel pharmaceuticals, agrochemicals, and functional organic materials.
This comprehensive guide provides detailed application notes and field-proven protocols for the catalytic functionalization of this compound. We will delve into the mechanistic underpinnings of key palladium- and copper-catalyzed reactions, offering insights into the rational selection of catalysts, ligands, and reaction conditions to empower researchers in drug development and synthetic chemistry.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Versatile Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1] For a substrate like this compound, the electron-withdrawing nitro group significantly facilitates the initial oxidative addition step, which is often rate-limiting, particularly for aryl chlorides.
A. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, creating a C(sp²)-C(sp²) bond between an aryl halide and an organoboron reagent.[2] This reaction is prized for its mild conditions, the commercial availability of a vast library of boronic acids, and the low toxicity of its boron-containing byproducts.
Mechanistic Rationale: The catalytic cycle of the Suzuki-Miyaura coupling provides a framework for understanding the critical parameters of the reaction. The choice of a palladium(0) precatalyst, a suitable phosphine ligand, and a base are paramount for efficient catalysis. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the aryl chloride and promote the subsequent reductive elimination step. The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol is a representative procedure adaptable for various aryl and heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective Pd(0) sources in situ. |
| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich phosphines enhance catalytic activity for aryl chlorides. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Strength of the base can influence the rate of transmetalation. |
| Solvent | Toluene, Dioxane, DMF with water | Aprotic polar solvents are generally effective; water can aid in dissolving the base. |
| Temperature | 80-120 °C | Sufficient thermal energy is required to drive the catalytic cycle. |
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, coupling aryl halides with a wide range of amines.[3][4] This reaction has largely replaced harsher classical methods for the synthesis of arylamines.[5]
Mechanistic Rationale: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4] The choice of a strong, non-nucleophilic base is critical to deprotonate the amine complexed to the palladium center without competing in side reactions. The ligand plays a crucial role in promoting both the oxidative addition and the final C-N bond-forming reductive elimination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol provides a general framework for the amination with secondary cyclic amines.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.06 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a flame-dried Schlenk tube with sodium tert-butoxide.
-
Add this compound, Pd₂(dba)₃, and XPhos.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene followed by morpholine via syringe under a positive pressure of inert gas.
-
Stir the reaction mixture at 100-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired arylamine.
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective sources of Pd(0). |
| Ligand | XPhos, BrettPhos, RuPhos | Bulky biaryl phosphine ligands are generally superior for C-N coupling. |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are required for efficient deprotonation of the amine. |
| Solvent | Toluene, Dioxane | Aprotic solvents are preferred to avoid side reactions with the strong base. |
| Temperature | 80-120 °C | Higher temperatures are often necessary to drive the reaction to completion. |
II. Copper-Catalyzed Ullmann Condensation: A Classical Approach to C-O and C-N Bond Formation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O and C-N bonds, typically involving the coupling of an aryl halide with an alcohol or amine.[6][7] While often requiring higher temperatures than palladium-catalyzed methods, the Ullmann reaction can be a cost-effective alternative, and modern advancements have led to milder reaction conditions. The electron-deficient nature of this compound makes it an excellent substrate for this transformation.
Mechanistic Considerations: The precise mechanism of the Ullmann reaction is still a subject of discussion, but it is generally believed to involve the formation of a copper(I) alkoxide or amide, followed by coordination to the aryl halide and subsequent reductive elimination. The use of ligands such as 1,10-phenanthroline or L-proline can significantly accelerate the reaction and allow for lower reaction temperatures.
Protocol: Ullmann Ether Synthesis with this compound and Phenol
This protocol outlines a general procedure for the synthesis of diaryl ethers.
Materials:
-
This compound (1.0 equiv)
-
Phenol (1.5 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
L-Proline (0.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
Procedure:
-
To a round-bottom flask, add copper(I) iodide, L-proline, and potassium carbonate.
-
Add this compound and phenol.
-
Add anhydrous DMSO and stir the mixture at 120-140 °C under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Recommendation | Rationale |
| Copper Source | CuI, Cu₂O, Cu powder | Cu(I) salts are generally more effective than Cu(0) or Cu(II). |
| Ligand | L-Proline, 1,10-Phenanthroline | Ligands can solubilize the copper species and accelerate the reaction. |
| Base | K₂CO₃, Cs₂CO₃ | A base is required to deprotonate the alcohol or amine nucleophile. |
| Solvent | DMSO, DMF, NMP | High-boiling polar aprotic solvents are typically used. |
| Temperature | 120-180 °C | Higher temperatures are often necessary for the classical Ullmann reaction. |
III. Concluding Remarks and Future Directions
The catalytic functionalization of this compound offers a powerful and versatile platform for the synthesis of a wide range of complex organic molecules. The palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions, along with the copper-catalyzed Ullmann condensation, provide reliable and adaptable methods for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.
The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers. It is important to note that for any new combination of substrates, optimization of reaction parameters such as catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal results. The continued development of more active and selective catalysts will undoubtedly further expand the synthetic utility of this valuable building block, enabling the discovery of new medicines and materials.
References
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Chemsrc. (2025, August 25). Benzene,1-chloro-2,4-dimethoxy-5-nitro-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
National Institutes of Health. (2017, August 23). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]
-
Sciforum. (2024, November 14). Ti-catalyzed homo- and cross-cyclomagnesiation in the synthesis of 1Z,5Z-dienes containing a biologically active 3,4-dimethoxyphenyl fragment in their structure. Retrieved from [Link]
- Google Patents. (n.d.). CN106496039A - Nitrochlorobenzene meta-position oil intermediate nitro Benzene Chloride and para-nitrochloro-benzene, the separation method of ortho-nitrochlorobenzene.
-
Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]
-
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]
-
Royal Society of Chemistry. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
PLOS One. (n.d.). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][8][9][10]triazines. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Nitrochlorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the 2,5-dimethoxy nitrobenzene derivatives. Retrieved from [Link]
-
UniTo. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
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- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Chloro-2,4-dimethoxy-5-nitrobenzene
Welcome to the technical support resource for 1-Chloro-2,4-dimethoxy-5-nitrobenzene (CAS 6940-53-0). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile reagent, focusing on troubleshooting common issues to improve reaction yields and product purity. The core reactivity of this molecule is governed by Nucleophilic Aromatic Substitution (SNAr), a powerful tool for C-N, C-O, and C-S bond formation.
The structure of this compound is highly activated for SNAr. The potent electron-withdrawing nitro group, positioned para to the chlorine leaving group, stabilizes the crucial negatively charged intermediate (the Meisenheimer complex), thereby facilitating the substitution reaction.[1] This guide provides field-proven insights and solutions to common challenges encountered during its application.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My SNAr reaction shows low or no conversion. Where should I start troubleshooting?
A1: Low conversion is a frequent issue that can often be resolved by systematically reviewing the foundational parameters of your reaction.
Initial Checks:
-
Reagent Purity & Stoichiometry:
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Substrate: Verify the purity of your this compound. Impurities can inhibit the reaction. It is a stable, crystalline solid, but should be stored in a cool, dry place.[2]
-
Nucleophile: Ensure your nucleophile is pure and used in appropriate stoichiometry. For many reactions, using a slight excess (1.1 to 1.5 equivalents) of the nucleophile can drive the reaction to completion.
-
Base: If a base is used to deprotonate the nucleophile (e.g., an alcohol or amine), ensure it is strong enough and added in sufficient quantity (at least 1 equivalent).
-
-
Anhydrous Conditions:
-
SNAr reactions are often sensitive to water. Moisture can protonate your nucleophile, reducing its efficacy, or compete in the reaction, leading to the formation of 2,4-dimethoxy-5-nitrophenol as a hydrolysis byproduct.
-
Action: Dry your solvents using standard methods (e.g., molecular sieves, distillation). Ensure all glassware is oven-dried before use. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture contamination.
-
-
Reaction Temperature:
-
While the substrate is activated, many SNAr reactions require heat to proceed at a reasonable rate. If you are running the reaction at room temperature, a lack of conversion may simply be due to insufficient thermal energy.
-
Action: Gradually increase the reaction temperature in increments (e.g., to 50 °C, 80 °C) while monitoring the reaction progress by TLC or LC-MS.
-
Below is a troubleshooting workflow to diagnose low conversion issues.
Caption: Initial troubleshooting workflow for low conversion.
Q2: The reaction is very slow. How can I effectively increase the reaction rate without generating byproducts?
A2: Increasing the reaction rate involves manipulating the kinetics, primarily through solvent choice, temperature, and base selection. The addition of the nucleophile to the aromatic ring is typically the rate-determining step because it temporarily disrupts aromaticity.[1]
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Solvent Selection: The ideal solvent for SNAr reactions is polar and aprotic. These solvents can solvate the cation (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "bare" and more reactive.
-
Recommendation: Switch from protic solvents (like ethanol) or non-polar solvents (like toluene) to a polar aprotic solvent.
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| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Common Use Case |
| DMF (Dimethylformamide) | 37 | 153 | Excellent general-purpose solvent for SNAr |
| DMSO (Dimethyl sulfoxide) | 47 | 189 | Highly polar, can significantly accelerate slow reactions |
| Acetonitrile | 37.5 | 82 | Good for moderate temperatures; easier to remove |
| THF (Tetrahydrofuran) | 7.6 | 66 | Less polar, may be too slow for many SNAr reactions |
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Temperature Control: As mentioned, increasing temperature is a direct way to increase the rate. However, excessive heat can lead to decomposition or side reactions. A controlled, stepwise increase is recommended. Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes for similar chemistries.[3]
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Choice of Base: The base's role is often to deprotonate a protic nucleophile (e.g., R-OH, R-NH₂), making it more nucleophilic. A stronger base leads to a higher concentration of the active nucleophile at any given time.
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Common Bases (in increasing order of strength): K₂CO₃ < Cs₂CO₃ < t-BuOK < NaH.
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Caution: Very strong bases like NaH must be handled with extreme care in completely anhydrous solvents.
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Q3: I'm observing a significant byproduct that seems to be a phenol. What is happening and how can I prevent it?
A3: The formation of 2,4-dimethoxy-5-nitrophenol is a classic sign of hydrolysis, where water acts as a nucleophile, displacing the chloride. This is a competitive side reaction that reduces the yield of your desired product.
Causality & Prevention:
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Source of Water: The water can originate from reagents, solvents, or atmospheric moisture. Even "anhydrous" commercial solvents can contain trace amounts of water.
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Mechanism: The hydroxyl anion (OH⁻), formed in situ from water under basic conditions, or water itself, attacks the electrophilic carbon bearing the chlorine.
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Prevention Protocol:
-
Strictly Anhydrous Solvents: Use freshly dried solvents. For DMF, this can mean storing over 4Å molecular sieves. For other solvents, distillation from an appropriate drying agent (e.g., CaH₂) may be necessary.
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Inert Atmosphere: Purge the reaction vessel with nitrogen or argon for several minutes before adding reagents. Maintain a positive pressure of the inert gas throughout the reaction.
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Dry Reagents: Ensure your nucleophile and base are anhydrous. Solid reagents can be dried in a vacuum oven if they are thermally stable.
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Caption: Competing reaction pathways for the substrate.
Q4: How do I effectively purify my product away from unreacted starting material and other impurities?
A4: A robust purification strategy is critical for obtaining a high-purity final product. The choice of method depends on the physical properties of your product and the impurities.
Purification Techniques:
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Recrystallization: This is the ideal method if your product is a solid with good crystallinity and its solubility differs significantly from that of the impurities.
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Solvent Screening: Test various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one in which your product is soluble when hot but sparingly soluble when cold.
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Column Chromatography: This is the most versatile method for separating compounds with different polarities.
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Eluent System: Start with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity to elute your compounds. The starting material (this compound) is moderately polar; your product's polarity will depend on the nucleophile used.
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Acid-Base Extraction: If your product has a basic (e.g., an amine) or acidic (e.g., a phenol) functional group, you can use a liquid-liquid extraction to separate it.
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Example (for a basic product): Dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Wash with an acidic aqueous solution (e.g., 1M HCl). Your basic product will move to the aqueous layer. The layers are separated, the aqueous layer is then basified (e.g., with NaOH), and the product is re-extracted into an organic solvent. This is highly effective at removing non-basic impurities like the starting material.
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Exemplary Protocol: Synthesis of an Aryl Ether
This protocol details a generic SNAr reaction between this compound and a generic alcohol (R-OH) to serve as a validated starting point.
Objective: To synthesize 1-(alkoxy)-2,4-dimethoxy-5-nitrobenzene.
Materials:
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This compound (1.0 eq)
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Alcohol (R-OH) (1.2 eq)
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Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 eq)
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Anhydrous Dimethylformamide (DMF)
Procedure:
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Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and potassium carbonate.
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Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen for 10 minutes.
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Reagent Addition: Add anhydrous DMF via syringe, followed by the alcohol (R-OH).
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Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
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Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
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Workup:
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Cool the reaction mixture to room temperature.
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Pour the mixture into a separatory funnel containing water and ethyl acetate.
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Extract the aqueous layer three times with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude solid or oil by column chromatography or recrystallization.
References
-
MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. NCBI Bookshelf. [Link]
-
ResearchGate. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. [Link]
-
Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. [Link]
-
Loba Chemie. (2019). 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. PubChem. [Link]
-
SlideShare. (n.d.). Nucleophilic Aromatic Substitution. SlideShare. [Link]
- Google Patents. (n.d.). Process for preparing 1-chloro-2,4-diaminobenzene.
-
MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]
-
OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE. OECD. [Link]
-
IARC Publications. (n.d.). and 4-chloronitrobenzene. IARC. [Link]
-
ResearchGate. (n.d.). Reaction of 2,5-dimethoxy-4-chloronitrobenzene with sodium sulfide. ResearchGate. [Link]
Sources
Technical Support Center: Synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you achieve a successful synthesis with high purity and yield.
I. Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues that may arise during the synthesis of this compound. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in the principles of electrophilic aromatic substitution.
Low or No Product Yield
Q: I performed the nitration of 1-chloro-2,4-dimethoxybenzene, but after workup, I obtained a very low yield of the desired product, or no product at all. What could have gone wrong?
A: Low or no yield in this nitration reaction can stem from several factors, primarily related to the reaction conditions and the quality of your reagents. Let's break down the potential causes and solutions:
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Insufficiently Strong Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated from nitric acid in the presence of a stronger acid, typically sulfuric acid.[1] If the concentration of your acids is too low, the equilibrium will not favor the formation of the nitronium ion, leading to an incomplete or failed reaction.
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Solution: Ensure you are using concentrated nitric acid (65-70%) and concentrated sulfuric acid (95-98%). If your acids are old or have absorbed atmospheric moisture, their effective concentration will be lower. Use fresh, unopened bottles of acids for best results.
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Inadequate Temperature Control: While nitration reactions are exothermic, some initial activation energy is required. If the reaction temperature is too low, the rate of reaction will be very slow, leading to a low conversion of the starting material.
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Solution: Maintain the reaction temperature within the recommended range. For this specific synthesis, a temperature of 0-5 °C is a good starting point to control the exothermic nature of the reaction while allowing it to proceed. A slight, controlled increase in temperature towards the end of the reaction can help drive it to completion.
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Poor Quality Starting Material: The purity of your 1-chloro-2,4-dimethoxybenzene is crucial. Impurities can interfere with the reaction or lead to the formation of unwanted side products.
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Solution: Verify the purity of your starting material by techniques such as NMR or GC-MS before starting the reaction. If necessary, purify the starting material by distillation or recrystallization.
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Premature Quenching: Adding the reaction mixture to ice water too early will quench the reaction before it has gone to completion.
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Solution: Allow the reaction to stir for the recommended time after the addition of the nitrating mixture. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[2]
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Formation of Multiple Products (Isomers)
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex, suggesting the presence of isomers. How can I improve the regioselectivity and isolate the desired 5-nitro isomer?
A: The formation of regioisomers is a common challenge in electrophilic aromatic substitution. The substituents on the benzene ring direct the incoming nitro group to specific positions. In the case of 1-chloro-2,4-dimethoxybenzene, the two methoxy groups are strongly activating and ortho-, para-directing, while the chlorine atom is deactivating but also ortho-, para-directing. The final substitution pattern is a result of the interplay of these directing effects.
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Understanding the Regioselectivity: The -OCH₃ groups at positions 2 and 4 will strongly direct the incoming electrophile to the positions ortho and para to them. The position C5 is ortho to the C4-OCH₃ and meta to the C2-OCH₃. The position C3 is ortho to both C2-OCH₃ and C4-OCH₃. The position C6 is ortho to the C1-Cl and meta to the C4-OCH₃. The desired 5-nitro isomer is formed due to the strong directing effect of the methoxy group at position 4. However, other isomers, such as the 3-nitro and 6-nitro derivatives, are also possible.
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Controlling Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.
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Solution: Perform the addition of the nitrating agent at a low temperature (e.g., 0 °C) to favor the kinetically controlled product, which is often the desired isomer.
-
-
Purification Strategy: If isomer formation is unavoidable, a robust purification strategy is necessary.
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Solution:
-
Recrystallization: This is often the most effective method for separating isomers with different crystal packing efficiencies and solubilities.[2] Experiment with different solvent systems (e.g., ethanol, methanol, or mixtures with water) to find the optimal conditions for selectively crystallizing the this compound.
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Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used to separate the isomers based on their polarity. A solvent system of ethyl acetate and hexane is a good starting point.
-
-
Dark-Colored or Tarry Product
Q: My final product is a dark oil or a tar-like substance instead of the expected crystalline solid. What causes this and how can I prevent it?
A: The formation of a dark or tarry product is usually an indication of side reactions, such as oxidation or polymerization, which are often caused by excessive reaction temperatures.
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Runaway Reaction: Nitration reactions are highly exothermic. If the addition of the nitrating agent is too fast or the cooling is insufficient, the reaction temperature can rise uncontrollably, leading to the decomposition of the starting material and product.
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Solution: Add the nitrating mixture dropwise and at a slow rate, while vigorously stirring the reaction mixture and maintaining the temperature with an ice-salt bath.
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Oxidation of the Starting Material: The methoxy groups make the aromatic ring electron-rich and susceptible to oxidation by nitric acid, especially at higher temperatures.
-
Solution: Strict temperature control is paramount. Using a less concentrated nitric acid solution can sometimes mitigate oxidation, but this may also slow down the desired nitration reaction.
-
-
Impure Solvents or Reagents: The presence of impurities can catalyze polymerization or decomposition reactions.
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Solution: Use clean, dry glassware and high-purity reagents and solvents.
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II. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in this reaction?
A1: Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, which facilitates the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), the active species in the nitration reaction.[1]
Q2: What are the main safety precautions I should take during this synthesis?
A2: Nitration reactions require strict adherence to safety protocols.
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Always work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.
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Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. Handle them with extreme care.
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The reaction is exothermic and can become violent if the temperature is not controlled. Use an ice bath and add the nitrating agent slowly.
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Have a quench bath (e.g., a large beaker of ice water) and a neutralizing agent (e.g., sodium bicarbonate solution) readily available in case of a runaway reaction.
Q3: How can I confirm that I have synthesized the correct product?
A3: A combination of analytical techniques should be used:
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NMR Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structure elucidation. The ¹H NMR spectrum should show the characteristic signals for the aromatic protons and the methoxy groups, with the correct splitting patterns and integration. The ¹³C NMR will confirm the number of unique carbon atoms.
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Mass Spectrometry (MS): This will confirm the molecular weight of the product. For this compound (C₈H₈ClNO₄), the expected molecular weight is approximately 217.61 g/mol .[3]
Q4: Can I use a different nitrating agent?
A4: While the mixed acid (HNO₃/H₂SO₄) method is the most common, other nitrating agents can be used. However, their reactivity and regioselectivity may differ, and the reaction conditions would need to be optimized accordingly. For this specific synthesis, the mixed acid system is well-established and reliable.
III. Detailed Experimental Protocol
This protocol provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
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1-Chloro-2,4-dimethoxybenzene
-
Concentrated Nitric Acid (65-70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (or another suitable solvent)
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Ice
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Saturated Sodium Bicarbonate Solution
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Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Thermometer
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry flask, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0 °C. Slowly, with stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. Keep the nitrating mixture in the ice bath until ready to use.
-
Dissolving the Starting Material: In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1-chloro-2,4-dimethoxybenzene in 20 mL of dichloromethane. Cool this solution in an ice bath to 0 °C.
-
Nitration Reaction: Slowly, dropwise, add the cold nitrating mixture to the solution of 1-chloro-2,4-dimethoxybenzene over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice with stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product will likely be a yellow solid.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound as pale yellow crystals.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Expected Yield: 75-85%
IV. Data and Characterization
Table 1: Physical and Chemical Properties of this compound [4]
| Property | Value |
| Molecular Formula | C₈H₈ClNO₄ |
| Molecular Weight | 217.61 g/mol |
| Appearance | Pale yellow crystalline solid |
| Boiling Point | 343.1 °C at 760 mmHg |
| Density | 1.349 g/cm³ |
V. Mechanistic and Workflow Diagrams
Reaction Mechanism
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism.
Caption: Reaction mechanism for the nitration of 1-chloro-2,4-dimethoxybenzene.
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis of the target compound.
VI. References
-
CN1513830A - Preparation method of 2,4-dinitochloro benzene - Google Patents. (URL: )
-
1-Chloro-2,5-dimethoxy-4-nitrobenzene | C8H8ClNO4 | CID 81362 - PubChem. (URL: [Link])
-
Benzene,1-chloro-2,4-dimethoxy-5-nitro- | CAS#:119-21-1 | Chemsrc. (URL: [Link])
-
1-CHLORO-2,5-DIMETHOXY-4-NITROBENZENE - gsrs. (URL: [Link])
-
CN111960947A - Method for synthesizing 4-chloro-2, 5-dimethoxy nitrobenzene by using microreactor - Google Patents. (URL: )
-
(PDF) Kinetics and Mechanism of p-Nitrochlorobenzene Nitration with Nitric Acid. (URL: [Link])
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - ResearchGate. (URL: [Link])
-
EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents. (URL: )
-
Solved (8pts) Melting Point Determination (1pts) Literature | Chegg.com. (URL: [Link])
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (URL: [Link])
-
LAB QO 4 - Nitration of Chlorobenzene | PDF | Thin Layer Chromatography - Scribd. (URL: [Link])
-
Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (URL: [Link])
-
Supporting Information for - The Royal Society of Chemistry. (URL: [Link])
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])
-
Determination of the p/o-Isomer Product Ratios in Electrophilic Aromatic Nitration of Alkylbenzenes Using High Resolution 1H NMR Spectroscopy. (URL: [Link])
-
ChemInform Abstract: Regioselective Double Kyodai Nitration of Toluene and Chlorobenzene over Zeolites. High Preference for the 2,4-Dinitro Isomer at the Second Nitration Stage. | Request PDF - ResearchGate. (URL: [Link])
-
Nitration of Chlorobenzene - YouTube. (URL: [Link])
-
Benzene, 1-chloro-2,4-dinitro- - the NIST WebBook. (URL: [Link])
-
97-00-7 CAS | 1-CHLORO-2,4-DINITROBENZENE | Laboratory Chemicals | Article No. 02759 - Loba Chemie. (URL: [Link])
Sources
Identifying common side products in 1-Chloro-2,4-dimethoxy-5-nitrobenzene reactions
Welcome to the technical support center for 1-Chloro-2,4-dimethoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common reactions and troubleshoot potential side product formation in their experiments. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your synthetic work.
Introduction to the Reactivity of this compound
This compound is a highly activated aromatic system, making it a valuable intermediate in the synthesis of a variety of target molecules, particularly in the pharmaceutical industry. The electron-withdrawing nitro group, positioned ortho and para to the methoxy and chloro substituents, significantly influences the molecule's reactivity. This activation facilitates nucleophilic aromatic substitution (SNAr) at the chloro-substituted carbon, which is the most common and intended reaction pathway.
However, the presence of multiple functional groups—a nitro group, two methoxy groups, and a chloro group—creates a landscape where several side reactions can occur if conditions are not meticulously controlled. This guide will walk you through the most common side products, the mechanisms of their formation, and strategies to mitigate their occurrence.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: The primary and most synthetically useful reaction is nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient, particularly at the carbon bearing the chloro group, making it susceptible to attack by nucleophiles.[1] This reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer complex as an intermediate.[1]
Q2: I am seeing a significant amount of a phenolic byproduct in my SNAr reaction. What is it and why is it forming?
A2: The phenolic byproduct is likely 2,4-dimethoxy-5-nitrophenol. This is formed through the hydrolysis of the starting material, where water acts as a nucleophile, displacing the chloride. This is a common side reaction if your solvent or reagents are not scrupulously dried, especially when the reaction is run under basic conditions or at elevated temperatures.
Q3: Can the methoxy groups be cleaved during the reaction?
A3: Yes, demethylation is a potential side reaction, though less common than hydrolysis under standard SNAr conditions. Strong nucleophiles or acidic conditions, particularly at higher temperatures, can lead to the cleavage of one or both methoxy groups, resulting in the formation of phenolic or di-phenolic byproducts.
Q4: My reaction is turning dark brown or black, and I am getting a complex mixture of products. What could be happening?
A4: Dark coloration and the formation of tar-like substances are often indicative of nitro group reduction or other decomposition pathways. The nitro group can be sensitive to certain reagents and conditions. For instance, some nucleophiles can also act as reducing agents, or trace metal impurities can catalyze the reduction of the nitro group to nitroso, hydroxylamino, or even amino functionalities, which can then lead to further complex reactions.
Troubleshooting Guide: Common Side Products and Their Mitigation
This section provides a more in-depth look at the common side products, their mechanisms of formation, and actionable troubleshooting steps.
Side Product 1: 2,4-Dimethoxy-5-nitrophenol (Hydrolysis Product)
| Symptom | Cause | Mechanism | Prevention & Troubleshooting |
| A polar byproduct is observed by TLC, often with a different color. The mass spectrum shows a molecular ion corresponding to the replacement of -Cl with -OH. | Presence of water in the reaction mixture (solvent, reagents, or glassware). | Nucleophilic attack by water or hydroxide ions on the carbon bearing the chloro group. | - Dry all solvents and reagents: Use freshly distilled solvents or solvents from a sure-seal system. Dry liquid nucleophiles over appropriate drying agents. - Use inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction. - Dry glassware thoroughly: Oven-dry all glassware before use. |
Mechanism of Hydrolysis:
Caption: Formation of the hydrolysis byproduct via a Meisenheimer intermediate.
Side Product 2: Demethylated Products
| Symptom | Cause | Mechanism | Prevention & Troubleshooting |
| Products with lower molecular weight than expected, corresponding to the loss of one or two methyl groups. | Harsh reaction conditions (high temperature, strong nucleophiles, or acidic contaminants). | Nucleophilic attack on the methyl group of the methoxy ether (SN2) or protonation of the ether oxygen followed by cleavage. | - Moderate reaction temperature: Avoid excessive heating. Run reactions at the lowest temperature that allows for a reasonable reaction rate. - Choose nucleophiles carefully: Be aware of the nucleophilicity of your reagent towards sp³ carbons. - Control pH: Avoid strongly acidic conditions unless intended for a specific transformation. |
Mechanism of Demethylation (SN2):
Caption: SN2 attack of a nucleophile on a methoxy group.
Side Product 3: Nitro Group Reduction Products (e.g., 2,4-dimethoxy-5-nitrosoaniline, 2,4-dimethoxy-5-aminoaniline)
| Symptom | Cause | Mechanism | Prevention & Troubleshooting |
| Formation of highly colored, often dark, byproducts. Complex product mixture observed by TLC and NMR. | Presence of reducing agents (e.g., certain nucleophiles, metal catalysts). High reaction temperatures. | Stepwise reduction of the nitro group to nitroso, hydroxylamino, and amino functionalities. | - Screen nucleophiles: Be aware that some nucleophiles can have reducing properties. - Use purified reagents: Ensure reagents are free from metal contaminants that can catalyze reduction. - Maintain moderate temperatures: High temperatures can promote undesired reduction pathways. - Selective reducing agents: If reduction is the desired next step, use chemoselective reagents like iron powder in acetic acid or stannous chloride, which are known to selectively reduce nitro groups in the presence of other functional groups.[2][3] |
Nitro Group Reduction Pathway:
Sources
Technical Support Center: Purification of Crude 1-Chloro-2,4-dimethoxy-5-nitrobenzene
Welcome to the technical support center for the purification of crude 1-Chloro-2,4-dimethoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. The following information is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Understanding the Compound and Potential Impurities
This compound is a substituted nitroaromatic compound. Its purification can be challenging due to the potential for isomeric impurities and side products from the nitration of the precursor, 1-chloro-2,4-dimethoxybenzene. The primary impurities often encountered are other nitro-substituted isomers, as well as unreacted starting materials. The nature and quantity of these impurities will dictate the most effective purification strategy.
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oil and won't solidify. How can I proceed with purification?
Answer: Oiling out is a common problem when the melting point of the crude mixture is below the temperature of the solvent. This can be due to a high concentration of impurities.
-
Initial Step: Solvent Wash. Before attempting recrystallization, try washing the crude oil with a non-polar solvent like hexane. This can help remove non-polar impurities that may be preventing crystallization. Vigorously stir the oil with hexane at room temperature, then decant the hexane. Repeat this process a few times.
-
Inducing Crystallization. After washing, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding with a small crystal of pure product, if available, is also highly effective.
-
Solvent Choice. If oiling out persists during recrystallization, it's a sign that you might be using too good of a solvent or the cooling process is too rapid. Try a less polar solvent or a solvent mixture. Slow cooling is crucial; allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
Question 2: After recrystallization, my yield is very low. What are the likely causes and how can I improve it?
Answer: Low yield after recrystallization is a frequent issue and can stem from several factors.
-
Excessive Solvent. Using too much solvent is the most common reason for low recovery. The goal is to use the minimum amount of hot solvent to fully dissolve the crude product. If you've added too much, you can carefully evaporate some of the solvent to re-saturate the solution.
-
Inappropriate Solvent. If the compound is too soluble in the chosen solvent even at low temperatures, a significant amount will remain in the mother liquor. Refer to the solvent selection table below and consider a solvent in which your product has lower solubility at room temperature.
-
Premature Crystallization. If the product crystallizes too quickly in the hot solution (e.g., during hot filtration), you will lose product. Ensure your filtration apparatus is pre-heated and perform the filtration as quickly as possible.
-
Cooling Rate. Crashing the product out of solution by cooling too rapidly can trap impurities and lead to the formation of very fine crystals that are difficult to collect by filtration. Allow for slow, gradual cooling to promote the growth of larger, purer crystals.
Question 3: My purified product has a broad melting point range, indicating impurities. How do I remove them?
Answer: A broad melting point range is a clear indicator of residual impurities. The nature of the impurity will determine the best course of action.
-
Isomeric Impurities. Isomers can be particularly challenging to separate due to their similar physical properties.
-
Recrystallization. Multiple recrystallizations may be necessary. Experiment with different solvent systems, as a change in solvent polarity can sometimes improve the separation of isomers.
-
Column Chromatography. This is often the most effective method for separating isomers. A long column with a shallow solvent gradient will provide the best resolution. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that gives good separation between your product and the impurity.
-
-
Colored Impurities. If your product is yellow but should be a paler shade, colored impurities may be present. These can often be removed by treating the hot solution with a small amount of activated charcoal before the hot filtration step of recrystallization. Use charcoal sparingly, as it can also adsorb your product.
Question 4: I'm struggling to get good separation on my silica gel column. What can I do?
Answer: Poor separation in column chromatography can be frustrating. Here are some key parameters to optimize:
-
Solvent System. The choice of eluent is critical. Use TLC to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and shows good separation from impurities. A common starting point for nitroaromatic compounds is a mixture of hexane and ethyl acetate.
-
Column Packing. A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or channels.
-
Loading Technique. Load your sample onto the column in a minimal amount of solvent. A concentrated band at the top of the column will lead to better separation.
-
Flow Rate. A slower flow rate generally results in better separation as it allows for proper equilibration between the stationary and mobile phases.
III. Frequently Asked Questions (FAQs)
What is the best solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, alcohols like ethanol or methanol are often good starting points. A patent for a related compound, 4-chloro-2,5-dimethoxyaniline, utilizes ethanol as a solvent, suggesting its suitability for this class of compounds.[1] You may also explore solvent mixtures, such as ethanol/water or toluene/hexane, to fine-tune the solubility.
What are the expected physical and spectral properties of pure this compound?
| Property | Value |
| Molecular Formula | C₈H₈ClNO₄ |
| Molecular Weight | 217.61 g/mol |
| Boiling Point | 343.1 °C at 760 mmHg |
| Density | 1.349 g/cm³ |
How can I identify the impurities in my crude sample?
Several analytical techniques can be used to identify impurities:
-
Thin Layer Chromatography (TLC): A quick and easy way to visualize the number of components in your mixture.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the molecular weight of the components, which can help in identifying them.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main product and any significant impurities.
IV. Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate solvent system. A good starting point is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve an Rf of ~0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen solvent system (the "mobile phase"). Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting the sample. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
V. Visualization of Purification Workflow
The following diagram illustrates a decision-making workflow for the purification of crude this compound.
Caption: Decision tree for purification strategy.
VI. References
-
Preparation method of 4-chloro-2, 5-dimethoxyaniline. CN110698353A.
Sources
Technical Support Center: Effective Work-up Procedures for 1-Chloro-2,4-dimethoxy-5-nitrobenzene Reactions
Welcome to the technical support center for reactions involving 1-Chloro-2,4-dimethoxy-5-nitrobenzene. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful work-up and purification of your reaction products. As Senior Application Scientists, we combine technical accuracy with practical, field-tested insights to help you navigate the nuances of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of reactions with this compound, a common substrate in nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-donating methoxy groups and a strongly electron-withdrawing nitro group activates the aromatic ring for such substitutions.[1][2][3]
Question 1: After quenching my reaction, I have a persistent emulsion during liquid-liquid extraction. How can I resolve this?
Answer:
Emulsion formation is a common issue, particularly when residual starting materials or byproducts act as surfactants. Here’s a systematic approach to break the emulsion:
-
Underlying Cause: Emulsions are often stabilized by fine particulate matter or amphiphilic molecules at the interface of the aqueous and organic layers. The polarity of your product and impurities, influenced by the methoxy and nitro groups, can contribute to this issue.
-
Step-by-Step Protocol:
-
Patience and Mechanical Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or tapping of the funnel can sometimes coalesce the dispersed droplets.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.
-
Solvent Polarity Modification: Add a small amount of a solvent that is miscible with the organic phase but has a different polarity, such as a few milliliters of methanol to an ethyl acetate extraction. This can alter the interfacial tension.
-
Filtration: If the emulsion is caused by suspended solids, filtering the entire mixture through a pad of Celite® or glass wool can be effective.
-
Centrifugation: If available, centrifuging the emulsion is a highly effective method for separating the layers.
-
Question 2: My crude product is a dark, oily residue, and I'm struggling to crystallize it. What are my next steps?
Answer:
The dark color often indicates the presence of impurities, possibly from side reactions or degradation. The oily nature suggests that the product is impure or is a low-melting solid.
-
Expert Insight: The nitro group on the aromatic ring can sometimes participate in side reactions, leading to colored byproducts. Incomplete reaction or excess nucleophile can also contribute to the impurity profile.
-
Purification Workflow:
-
Initial Purification by Column Chromatography: This is the most effective method for removing a wide range of impurities.
-
Solvent System Selection: Start with a non-polar solvent system like hexanes/ethyl acetate and gradually increase the polarity. Use thin-layer chromatography (TLC) to determine the optimal solvent system for separating your product from impurities.
-
Stationary Phase: Silica gel is typically the stationary phase of choice.
-
-
Recrystallization of the Purified Product: Once a fraction from the column is sufficiently pure (as determined by TLC or ¹H NMR), you can attempt recrystallization to obtain a crystalline solid.
-
Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one in which your product is soluble when hot and sparingly soluble when cold.
-
-
Question 3: My NMR analysis shows the presence of unreacted this compound. How can I remove it?
Answer:
Residual starting material can often co-purify with the product due to similar polarities.
-
Causality: The starting material and the SNAr product often have closely related structures, leading to similar solubility and chromatographic behavior.
-
Separation Strategies:
-
Optimize Column Chromatography:
-
Use a shallower solvent gradient during column chromatography to improve the separation between your product and the starting material.
-
Consider using a longer column for better resolution.
-
-
Recrystallization: If there is a sufficient difference in solubility, recrystallization can be an effective method for removing the starting material.
-
Chemical Scavenging (Advanced): If the nucleophile used in the reaction is an amine, you could consider adding a scavenger resin that reacts with the starting material, although this is a more complex approach.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for reactions involving this compound?
A1: The primary reaction is a nucleophilic aromatic substitution (SNAr). This proceeds via a two-step addition-elimination mechanism.[1][3] The nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3] The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored.[1]
Q2: What safety precautions should I take when working with this compound?
A2: this compound is a chemical that requires careful handling. It can cause skin and eye irritation.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
Q3: How do I choose an appropriate solvent for my reaction?
A3: The choice of solvent depends on the nucleophile and the reaction temperature. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often used as they can solvate the nucleophile without participating in the reaction.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Experimental Protocols & Data
Standard Extractive Work-up Protocol
This protocol is a general guideline for the work-up of a nucleophilic aromatic substitution reaction of this compound.
-
Quenching: Cool the reaction mixture to room temperature and pour it into a beaker containing water or a dilute aqueous acid/base solution, depending on the nature of the nucleophile.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract with an appropriate organic solvent (see table below). Perform the extraction three times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
Table 1: Recommended Solvents and Wash Solutions for Extractive Work-up
| Parameter | Recommendation | Rationale |
| Extraction Solvent | Ethyl acetate, Dichloromethane | Good solubility for a wide range of organic products and immiscible with water. |
| Aqueous Wash 1 | Deionized Water | Removes water-soluble impurities and residual polar solvents like DMF or DMSO. |
| Aqueous Wash 2 | Saturated Sodium Bicarbonate | Neutralizes any acidic byproducts or unreacted acidic starting materials. |
| Aqueous Wash 3 | Saturated Sodium Chloride (Brine) | Removes residual water from the organic layer and helps to break emulsions. |
Visualizing the Workflow
Diagram 1: General Work-up and Purification Workflow
Sources
How to avoid dehalogenation side reactions of 1-Chloro-2,4-dimethoxy-5-nitrobenzene
Welcome to the technical support center for 1-chloro-2,4-dimethoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging reagent. Here, we address common issues, with a particular focus on preventing the undesired side reaction of dehalogenation. Our aim is to provide you with the expertise and practical insights needed to ensure the success and integrity of your experiments.
Introduction to the Reactivity of this compound
This compound is a highly functionalized aromatic compound. Its reactivity is governed by the interplay of its substituents:
-
Chloro Group: A good leaving group in nucleophilic aromatic substitution (SNAr) reactions and a reactive site for metal-catalyzed cross-coupling.
-
Nitro Group: A strong electron-withdrawing group that activates the aromatic ring for SNAr at the ortho and para positions.[1][2][3] It is also susceptible to reduction.
-
Dimethoxy Groups: Electron-donating groups that influence the overall electron density of the ring.[4][5][6]
This combination of functional groups makes the molecule an excellent building block but also introduces potential reaction pathways that can compete with the desired transformation. The most prevalent of these is dehalogenation , the premature loss of the chlorine atom, which leads to the formation of 2,4-dimethoxy-5-nitrobenzene as a byproduct.
This guide provides a structured, question-and-answer-based approach to troubleshoot and mitigate this and other side reactions.
Frequently Asked Questions & Troubleshooting Guides
Scenario 1: Nucleophilic Aromatic Substitution (SNAr)
Question 1: I am attempting a nucleophilic aromatic substitution on this compound with an amine, but I am observing a significant amount of the dehalogenated byproduct. What is causing this, and how can I prevent it?
Answer:
The formation of a dehalogenated byproduct during an SNAr reaction on this substrate is a common issue. The primary causes are often related to the reaction conditions, particularly the base and solvent used.
Causality:
The strong electron-withdrawing nitro group makes the chlorine an excellent leaving group for SNAr.[1][2][3] However, under certain conditions, particularly with strong bases and certain solvents, a competing elimination-addition (benzyne) mechanism or a metal-catalyzed hydrodehalogenation can occur. More commonly, if trace metals are present or if the reaction conditions facilitate single-electron transfer, a radical-mediated dehalogenation can be initiated.
Troubleshooting Protocol:
-
Choice of Base: Strong, non-nucleophilic bases are generally preferred for SNAr to deprotonate the nucleophile without directly attacking the aromatic ring. However, excessively strong bases can promote side reactions. If you are using a strong base like sodium hydride or an alkoxide, consider switching to a milder inorganic base.
Base Suitability for SNAr on this Substrate Potential Issues K2CO3, Cs2CO3 Excellent Generally well-tolerated, may require higher temperatures. NaH Use with caution Can be too harsh, potentially leading to decomposition or dehalogenation. Et3N, DIPEA Good for scavenging acid Can sometimes act as a hydrogen donor in catalytic dehalogenation cycles.[7] t-BuOK Not recommended Strong, bulky base that can promote elimination-addition pathways. -
Solvent Selection: Protic solvents should generally be avoided as they can be a source of protons for the dehalogenated byproduct. Aprotic polar solvents are ideal for SNAr reactions.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures can promote side reactions.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Oxygen can sometimes participate in radical-mediated side reactions.
Scenario 2: Reduction of the Nitro Group
Question 2: I want to selectively reduce the nitro group to an amine, but I am losing the chlorine atom in the process. How can I achieve chemoselective reduction?
Answer:
Simultaneous reduction of the nitro group and dehalogenation is a well-documented challenge in the synthesis of haloanilines.[8] The choice of reducing agent and catalyst is critical to achieving the desired chemoselectivity.
Causality:
Many common catalytic hydrogenation conditions, especially those using palladium on carbon (Pd/C) with hydrogen gas, are highly effective at both nitro group reduction and hydrodehalogenation.[7] The palladium catalyst can readily facilitate the oxidative addition of the aryl chloride, leading to the cleavage of the C-Cl bond.
Troubleshooting Protocol:
-
Catalyst Selection: Avoid highly active hydrogenation catalysts like Pd/C if dehalogenation is a problem. Consider catalysts that are less prone to promoting C-Cl bond cleavage.
Catalyst/Reagent Selectivity for Nitro Reduction Comments Pd/C, H2 Low Prone to causing significant dehalogenation.[7] Raney Nickel Moderate to High Often a good choice, but batch-to-batch variability can be an issue. Modified Raney Nickel can offer improved selectivity.[9] Rhodium (e.g., Rh/C) High Rhodium catalysts are reported to be excellent for reducing nitro groups in halonitrobenzenes with minimal dehalogenation.[8] Fe/NH4Cl or SnCl2/HCl High Classic methods for nitro group reduction that are generally chemoselective and do not cause dehalogenation. The acidic workup of the tin salts can be cumbersome.[10] Sodium Hydrosulfite High A mild and effective reagent for the selective reduction of nitro groups. -
Transfer Hydrogenation: Instead of using hydrogen gas, consider transfer hydrogenation with a hydrogen donor like ammonium formate or hydrazine in the presence of a suitable catalyst (e.g., Pd/C, but with careful monitoring).
-
Reaction Conditions:
-
Temperature: Perform the reduction at low to moderate temperatures.
-
Pressure: If using H2 gas, use lower pressures.
-
Additives: In some cases, catalyst poisons (e.g., sulfur-containing compounds) can be added in small amounts to selectively inhibit the dehalogenation activity of the catalyst without stopping the nitro reduction. This is an advanced technique that requires careful optimization.
-
Scenario 3: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 3: During a Suzuki coupling reaction with my this compound, I am getting a significant amount of the hydrodehalogenated product instead of the desired coupled product. What is going wrong?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[11] It competes with the desired catalytic cycle and consumes the starting material.
Causality:
The catalytic cycle for hydrodehalogenation involves the oxidative addition of the aryl chloride to the Pd(0) catalyst, followed by a step that introduces a hydride to the palladium center, and then reductive elimination to form the dehalogenated arene and regenerate the Pd(0) catalyst. The source of the hydride can be the solvent (e.g., alcohols), the base, or even trace amounts of water.[11][12]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dehalogenation in cross-coupling.
Detailed Troubleshooting Steps:
-
Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.[13] These ligands can promote the desired reductive elimination step of the cross-coupling cycle over the competing hydrodehalogenation pathway.
-
Base Selection: The base is necessary to activate the boronic acid in Suzuki coupling.[14] However, some bases or their byproducts can act as hydride donors.
-
Recommended: K3PO4, Cs2CO3, K2CO3.
-
Use with Caution: Alkoxides (e.g., NaOtBu), as they can undergo β-hydride elimination in some cases.
-
-
Solvent Purity: Ensure you are using high-quality anhydrous solvents. Water and alcohols can be sources of hydrides.[11] Aprotic solvents like toluene, dioxane, or THF are generally preferred.
-
Boronic Acid Quality: Impurities in the boronic acid or its ester can sometimes contribute to side reactions. Use freshly recrystallized or purified boronic acid if possible.
-
Temperature Management: As with other reaction types, lower temperatures will generally disfavor the dehalogenation side reaction.
General Preventative Measures
Question 4: Are there any general lab practices I can adopt to minimize the risk of dehalogenation with this compound, regardless of the reaction type?
Answer:
Yes, several good laboratory practices can help ensure the success of your reactions with this compound.
-
High-Purity Reagents: Always use high-purity starting materials, reagents, and solvents. Trace metal impurities can sometimes catalyze dehalogenation.
-
Inert Atmosphere: As a general rule, perform reactions with this substrate under an inert atmosphere of nitrogen or argon to prevent unwanted side reactions with atmospheric oxygen and moisture.
-
Radical Scavengers: If you suspect a radical-mediated dehalogenation mechanism, the addition of a radical scavenger like TEMPO or BHT in catalytic amounts might suppress the side reaction.[15][16][17] This should be done cautiously as it can also interfere with the desired reaction.
-
Reaction Monitoring: Closely monitor your reaction by TLC or LC-MS to track the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct. This will help you to stop the reaction at the optimal time and avoid prolonged reaction times that can lead to more side products.
By understanding the underlying chemical principles and systematically troubleshooting your reaction conditions, you can effectively minimize dehalogenation and other side reactions when working with this compound, leading to higher yields and purer products.
References
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-
Organic Chemistry Tutor. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. YouTube. [Link]
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Quora. (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?[Link]
-
ACS Publications. (2022). On the Selectivity of Radical Scavengers Used To Probe Hydroxyl Radical Formation in Heterogeneous Systems. [Link]
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PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. [Link]
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Corrotherm. (2022). How Do Sacrificial Anodes Work. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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ACS Publications. (n.d.). Catalytic Dehalogenation of Aryl Chlorides Mediated by Ruthenium(II) Phosphine Complexes. [Link]
-
SpringerLink. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]
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PubMed Central. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. [Link]
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Royal Society of Chemistry. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. [Link]
-
University of Calgary. (n.d.). Ch12 : Substituent Effects. [Link]
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Royal Society of Chemistry. (n.d.). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. [Link]
-
Chemistry LibreTexts. (2021). 3.7: Nucleophilic Aromatic Substitution. [Link]
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Pavco. (n.d.). The Science Behind Sacrificial Anodes in Corrosion Prevention. [Link]
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ACS Publications. (n.d.). Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (n.d.). Photochemical radical chain dehalogenation of some simple organic halogen compounds. [Link]
-
YouTube. (2022). 1-Chloro-2, 4-dinitrobenzene undergoes hydrolysis on heating with aqueous NaOH to form 2,4-dinitr...[Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]
- Google Patents. (n.d.). US2772313A - Reduction of meta chloro nitrobenzene to meta chloro aniline.
-
Chemistry LibreTexts. (2021). Inductive Effects of Alkyl Groups. [Link]
- Google Patents. (n.d.). EP1163205A1 - Process for preparing 1-chloro-2,4-diaminobenzene.
-
ResearchGate. (n.d.). Hydrodehalogenation of aryl halides. [Link]
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Britannica. (n.d.). Radical scavenger. [Link]
-
YouTube. (2023). Electron-donating and Electron-withdrawing Groups. [Link]
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
-
Chemistry LibreTexts. (2021). Sacrificial Anode. [Link]
-
PubMed Central. (n.d.). Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. [Link]
-
Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. [Link]
-
PubMed. (2021). Elucidating the Role of Electron-Donating Groups in Halogen Bonding. [Link]
-
Chemsrc. (n.d.). Benzene,1-chloro-2,4-dimethoxy-5-nitro-. [Link]
-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
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Technical Support Center: Solvent Effects on 1-Chloro-2,4-dimethoxy-5-nitrobenzene Reactivity
Welcome to the technical support center for navigating the reactivity of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into the nuanced effects of solvent choice on your synthetic outcomes. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your experiments are not only successful but also mechanistically understood.
Introduction: The Critical Role of the Solvent in SNAr Reactions
This compound is a highly activated aromatic system primed for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group, in concert with the electron-donating methoxy groups, creates a highly electron-deficient carbon center at the site of chlorine attachment, making it susceptible to nucleophilic attack. The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is paramount to the reaction's success, and it is here that the choice of solvent exerts its most profound influence.
This guide will provide you with the necessary information to troubleshoot common issues and answer frequently asked questions related to solvent selection in your work with this versatile substrate.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with this compound, providing step-by-step solutions and the scientific rationale behind them.
Issue 1: Low or No Product Yield
Question: I am attempting a nucleophilic substitution on this compound with a primary amine in ethanol, but I am seeing very low conversion even after prolonged heating. What is going wrong?
Answer:
This is a classic issue that arises from an inappropriate solvent choice for this particular reaction. While ethanol is a common solvent, its protic nature is likely hindering your reaction's progress.
Causality:
-
Nucleophile Solvation: Protic solvents like ethanol have acidic protons (O-H bonds) that can form strong hydrogen bonds with your amine nucleophile. This "caging" of the nucleophile, known as solvation, reduces its nucleophilicity, making it less available to attack the electrophilic carbon of the benzene ring.[3]
-
Meisenheimer Complex Destabilization: While polar protic solvents can stabilize the negatively charged Meisenheimer complex to some extent, their primary interaction with the nucleophile often outweighs this benefit.
Troubleshooting Steps:
-
Switch to a Polar Aprotic Solvent: The most effective solution is to switch to a polar aprotic solvent. These solvents lack acidic protons and will not solvate the nucleophile as strongly, leaving it "naked" and more reactive.[4] Excellent choices include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile (MeCN)
-
-
Optimize Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. However, in a more suitable solvent like DMSO or DMF, you may find that the reaction proceeds efficiently at a lower temperature than in ethanol. Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Consider a Stronger Base (if applicable): If your nucleophile is a weak base, the reaction may be slow. The addition of a non-nucleophilic base, such as potassium carbonate or triethylamine, can help to deprotonate the nucleophile (if it's an amine) or facilitate the reaction.
Issue 2: Formation of Unwanted Side Products
Question: I am reacting this compound with a substituted aniline in DMF and observe the formation of multiple products, some of which I suspect are from the decomposition of the solvent. How can I minimize these side reactions?
Answer:
The formation of side products in SNAr reactions is often linked to the reactivity of the solvent itself, especially at elevated temperatures. DMF, while an excellent solvent for these reactions, can be problematic under certain conditions.
Causality:
-
DMF Decomposition: At high temperatures, particularly in the presence of strong bases or nucleophiles, DMF can decompose to generate dimethylamine. This dimethylamine can then act as a nucleophile, competing with your desired aniline and leading to the formation of N,N-dimethyl-2,4-dimethoxy-5-nitroaniline as a byproduct.[5]
-
Hydrolysis: If there is residual water in your reaction mixture, hydrolysis of the starting material to form 2,4-dimethoxy-5-nitrophenol is a possibility, especially at higher temperatures.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Often, side reactions have a higher activation energy than the desired reaction. Lowering the temperature, even if it slightly increases the reaction time, can significantly improve the product purity.
-
Switch to a More Stable Solvent: Consider using DMSO, which is generally more thermally stable than DMF.[6] Another alternative is N-Methyl-2-pyrrolidone (NMP), though it is also a reprotoxic solvent and should be handled with care.[5]
-
Use Anhydrous Conditions: Ensure all your reagents and solvents are dry. Using freshly distilled solvents and drying your glassware can minimize hydrolysis.
-
Purification Strategy: If minor side products are unavoidable, a robust purification strategy is essential. Column chromatography on silica gel is typically effective for separating the desired product from polar side products.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around solvent for SNAr reactions with this compound?
A1: While the "best" solvent is always substrate and nucleophile dependent, Dimethyl Sulfoxide (DMSO) is often an excellent starting point. It is a highly polar aprotic solvent with a high boiling point, allowing for a wide range of reaction temperatures. Its ability to effectively solvate cations while leaving anions and nucleophiles relatively unsolvated leads to significant rate enhancements.[4]
Q2: Can I use a nonpolar solvent for my reaction?
A2: Generally, nonpolar solvents such as toluene or hexane are poor choices for SNAr reactions. The reaction proceeds through a charged intermediate (the Meisenheimer complex), which is highly destabilized in a nonpolar environment. This will lead to extremely slow reaction rates.
Q3: How does the choice of solvent affect the reaction rate?
A3: The reaction rate is significantly influenced by the solvent's ability to stabilize the transition state leading to the Meisenheimer complex.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are ideal for SNAr reactions. They possess large dipole moments that can stabilize the charged Meisenheimer complex. Crucially, they do not strongly solvate the nucleophile, leaving it more reactive. This combination leads to a dramatic increase in reaction rates compared to other solvent classes.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can stabilize the charged intermediate through hydrogen bonding. However, they also strongly solvate the nucleophile, which generally leads to a significant decrease in the overall reaction rate.[3] The reactivity in hydroxylic solvents is often inversely proportional to the hydrogen-bond-donating ability of the solvent.[4]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable as they cannot effectively stabilize the charged Meisenheimer complex, resulting in very slow reactions.
Q4: Are there any safety concerns with the common polar aprotic solvents?
A4: Yes, it is crucial to be aware of the potential hazards associated with these solvents.
-
DMF: Can be hepatotoxic and is considered a reproductive toxin. It can also decompose at high temperatures, especially in the presence of strong bases, to produce dimethylamine.[5][6]
-
DMSO: Generally considered to have a lower toxicity profile than DMF and NMP.[6] However, it can also decompose violently at high temperatures, and this decomposition can be initiated at lower temperatures in the presence of certain reagents.[5]
-
NMP: Also a known reproductive toxin.[5]
Always consult the Safety Data Sheet (SDS) for any solvent you are using and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Data Presentation
The following table summarizes the expected trend in reactivity of this compound with a typical amine nucleophile in various solvents.
| Solvent Class | Example Solvents | Expected Relative Rate | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | Very High | Stabilizes the Meisenheimer complex without strongly solvating the nucleophile. |
| Polar Protic | Ethanol, Methanol, Water | Low to Moderate | Stabilizes the Meisenheimer complex but strongly solvates and deactivates the nucleophile. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Very Low | Fails to stabilize the charged Meisenheimer complex. |
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine in DMSO
This protocol provides a general starting point for the reaction of this compound with an amine nucleophile.
-
Reagent Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMSO to dissolve the starting material (a concentration of 0.1-0.5 M is a good starting point).
-
Nucleophile Addition: Add the amine nucleophile (1.1-1.5 eq). If the amine is a salt, an appropriate base (e.g., K₂CO₃, Et₃N, 2.0 eq) should also be added.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The product will often precipitate and can be collected by filtration. Alternatively, the aqueous mixture can be extracted with an organic solvent like ethyl acetate.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
SNAr Mechanism and the Role of Solvent
Caption: The SNAr mechanism and the influence of protic vs. aprotic solvents.
Solvent Selection Workflow
Caption: A decision-making workflow for selecting the optimal solvent.
References
- Heinisch, G. et al. (1997). Journal of Medicinal Chemistry.
- Wang, H. et al. (2000). Bioorganic & Medicinal Chemistry Letters.
- Yosuke, O. et al. (2003). Bioorganic & Medicinal Chemistry.
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Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link]
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Nucleophilic Aromatic Substitution (NAS). (2018, August 20). Master Organic Chemistry. Retrieved from [Link]
- Zou, Y. et al. (1997). Journal of Medicinal Chemistry.
- Zhang, Y. et al. (2004). Acta Crystallographica Section E: Structure Reports Online.
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SNAr Comparative Reaction. Gaylord Chemical. Retrieved from [Link]
- Allen, F. H. et al. (1987). Journal of the Chemical Society, Perkin Transactions 2.
- Suwanprasop, S. et al. (2003). Acta Crystallographica Section E: Structure Reports Online.
- Santos Santos, M. J. et al. (2010).
- Marincean, S. et al. (2012).
- MacKay, J. A., & Wetzel, K. (2014).
- Agustian, J. et al. (2022b).
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Solvent Effects on Reaction Rates. (2021, February 13). The Organic Chemistry Tutor. Retrieved from [Link]
- Guiding principles for learning in the labor
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Specific Solvent Issues with the SNAr Reaction. The Green Chemist's Handbook. Retrieved from [Link]
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Nucleophilic Aromatic Substitution. NPTEL. Retrieved from [Link]
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N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. (2024). ChemSusChem. Retrieved from [Link]
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Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Retrieved from [Link]
-
Synthesis of Aryl-Substituted 2,4-Dinitrophenylamines: Nucleophilic Aromatic Substitution as a Problem-Solving and Collaborative-Learning Approach. (2025, August 6). ResearchGate. Retrieved from [Link]
- CN106496039A - Nitrochlorobenzene meta-position oil intermediate nitro Benzene Chloride and para-nitrochloro-benzene, the separation method of ortho-nitrochlorobenzene. Google Patents.
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Google Patents.
- CN109232275B - Preparation method of 4-nitrodiphenylamine and 4-nitrosodiphenylamine. Google Patents.
- CN105601523A - Method for synthesizing 2,5-dimethoxy-4-chloroaniline. Google Patents.
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Synthesis of 2,4,5-trimethoxy nitrobenzene. PrepChem. Retrieved from [Link]
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Synthesis of p-Nitroaniline via a Multi-Step Sequence. Magritek. Retrieved from [Link]
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2-Chloro-5-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. National Center for Biotechnology Information. Retrieved from [Link]
-
Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. iMedPub LTD. Retrieved from [Link]
-
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Retrieved from [Link]
-
Synthesis and Properties of New Aromatic Polyamides with Redox-Active 2,4-Dimethoxytriphenylamine Moieties. Wiley Online Library. Retrieved from [Link]
-
How does the solvent affect reaction rate? Reddit. Retrieved from [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. Retrieved from [Link]
-
Solvent free reaction of 1-chloro-2-nitrobenzene with anilines. ResearchGate. Retrieved from [Link]
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate. Retrieved from [Link]
-
(PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. ResearchGate. Retrieved from [Link]
-
Comparison of the properties of DMF, DMSO and NMP. ResearchGate. Retrieved from [Link]
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Aromatic Nucleophilic Substitution Reaction. Institute of Science, Nagpur. Retrieved from [Link]
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7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Mass Spectrum Interpretation of 1-Chloro-2,4-dimethoxy-5-nitrobenzene
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrum of 1-Chloro-2,4-dimethoxy-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It establishes a comparative framework, contrasting the compound's fragmentation behavior with structurally related alternatives to provide a deeper understanding of how functional groups dictate fragmentation pathways. The methodologies and interpretations presented herein are grounded in established spectrometric principles to ensure scientific integrity and practical applicability.
Part 1: Foundational Principles of EI-Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for the structural elucidation of unknown organic compounds. The process begins when a gaseous sample molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron from the molecule to form a positively charged radical cation known as the molecular ion (M⁺•)[1].
The energy imparted during ionization is often sufficient to induce fragmentation of this molecular ion. Bonds within the ion break, and the molecule cleaves into a variety of smaller, charged fragments and neutral radicals or molecules[2]. The mass spectrometer separates these charged fragments based on their mass-to-charge ratio (m/z), and a detector records their relative abundance. The resulting mass spectrum is a unique chemical fingerprint, where the molecular ion peak reveals the molecular weight, and the fragmentation pattern provides a puzzle-like roadmap to the molecule's structure. The stability of the resulting fragments and radicals is a primary driver of the observed fragmentation pathways[3].
Part 2: Deconstructing the Mass Spectrum of this compound
The structure of this compound (C₈H₈ClNO₄), with a molecular weight of 217.61 g/mol , presents several key features that predictably influence its fragmentation: a chlorinated aromatic ring, two methoxy ether groups, and a nitro group[4][5].
The Molecular Ion (M⁺•) and Isotopic Signature
The first crucial piece of information in the spectrum is the molecular ion peak. For this compound, the M⁺• peak is expected at m/z 217, corresponding to the molecule containing the most abundant chlorine isotope, ³⁵Cl.
A definitive characteristic of chlorine-containing compounds is the presence of a distinct M+2 peak due to the natural abundance of the ³⁷Cl isotope. Chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%), an approximate 3:1 ratio. Consequently, the mass spectrum will display a peak at m/z 219 (M+2) that is approximately one-third the intensity of the m/z 217 peak. This isotopic signature provides immediate and conclusive evidence for the presence of a single chlorine atom in the molecule and any of its fragments[6][7].
Experimental data for the closely related isomer, 1-Chloro-2,5-dimethoxy-4-nitrobenzene, confirms this expectation, showing a base peak at m/z 217 (100% relative abundance) and a prominent peak at m/z 219 (33.4% relative abundance)[8].
Primary Fragmentation Pathways
The fragmentation of this compound is governed by the cleavage of its functional groups. The most probable initial fragmentation events involve the loss of substituents from the aromatic ring.
-
Loss of a Methyl Radical (•CH₃): The ether linkages are susceptible to alpha-cleavage. The loss of a methyl radical (•CH₃, mass 15) from one of the methoxy groups is a common pathway, leading to a stable, resonance-delocalized cation.
-
[M - CH₃]⁺ → m/z 202/204
-
-
Loss of a Nitro Group (•NO₂): Aromatic nitro compounds characteristically lose the nitro group (•NO₂, mass 46)[9][10]. This cleavage results in a chlorodimethoxybenzene cation.
-
[M - NO₂]⁺ → m/z 171/173
-
-
Loss of Nitric Oxide (NO): Following an initial rearrangement (the "ortho effect"), nitroarenes can lose nitric oxide (NO, mass 30)[9]. This is often followed by the loss of other groups.
-
[M - NO]⁺ → m/z 187/189
-
-
Loss of a Methoxy Radical (•OCH₃): Cleavage of the aryl-oxygen bond can lead to the loss of a methoxy radical (•OCH₃, mass 31).
-
[M - OCH₃]⁺ → m/z 186/188
-
-
Loss of a Chlorine Radical (•Cl): While the aryl-chlorine bond is strong, loss of a chlorine radical (•Cl, mass 35) can occur.
-
[M - Cl]⁺ → m/z 182
-
These primary fragments can undergo further sequential losses, such as the loss of carbon monoxide (CO, mass 28) from ether-containing fragments, leading to a complex but interpretable spectrum.
Part 3: Data Interpretation and Workflow Visualization
The experimental mass spectrum data for the isomer 1-Chloro-2,5-dimethoxy-4-nitrobenzene provides a practical basis for interpreting these pathways[8]. The key observed ions are summarized and assigned below.
| m/z (Mass/Charge) | Proposed Fragment Ion | Abundance (%) | Description of Fragmentation Pathway |
| 217 / 219 | [C₈H₈³⁵ClNO₄]⁺• / [C₈H₈³⁷ClNO₄]⁺• | 100 / 33.4 | Molecular Ion (M⁺•): The intact molecule radical cation showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| 202 / 204 | [M - CH₃]⁺ | 12.8 / 4.3 | Loss of Methyl Radical: Alpha-cleavage of a •CH₃ group from one of the methoxy substituents. |
| 171 / 173 | [M - NO₂ - H₂O]⁺ ? | 3.2 / 1.9 | This peak is low in abundance in the reference spectrum. A more prominent peak is at m/z 172, suggesting a rearrangement. The expected [M-NO₂]⁺ at m/z 171 is not a major peak. |
| 157 / 159 | [M - NO₂ - CH₂]⁺ ? | 27.1 / 18.7 | A significant fragment possibly arising from the loss of •NO₂ followed by loss of a methylene radical via rearrangement. |
| 141 / 143 | [M - NO₂ - OCH₂]⁺ | 40.8 / 22.6 | Sequential Loss: Likely loss of •NO₂ followed by loss of formaldehyde (CH₂O, mass 30) from a methoxy group. |
| 126 | [C₇H₅OCl]⁺• | 24.1 | Further fragmentation, possibly loss of CO from the m/z 156/158 fragment after loss of a methyl group. |
| 113 | [C₅H₂OCl]⁺ | 30.5 | A fragment deep in the cascade, indicating multiple losses (e.g., NO₂, CH₃, CO). |
| 77 | [C₆H₅]⁺ | 23.6 | Phenyl cation, a common fragment in aromatic compounds indicating extensive fragmentation of the ring and substituents. |
Table 1: Assignment of major fragments from the experimental mass spectrum of 1-Chloro-2,5-dimethoxy-4-nitrobenzene. Data sourced from ChemicalBook[8].
Primary Fragmentation Workflow
The logical flow of the fragmentation cascade can be visualized to better understand the relationships between the parent ion and its daughter fragments.
Figure 1: Proposed major fragmentation pathways for this compound under electron ionization.
Part 4: Comparative Analysis with Structural Analogs
To fully appreciate the contribution of each functional group to the mass spectrum, it is instructive to compare it with simpler, related molecules.
| Compound | Key Structural Difference | Expected Molecular Ion (m/z) | Dominant Fragmentation Behavior |
| 1-Chloro-4-nitrobenzene [11] | Lacks methoxy groups | 157 / 159 | Fragmentation is dominated by the loss of the nitro group (•NO₂) to yield a chlorophenyl cation (m/z 111/113). Loss of •Cl is also observed. |
| 1,4-Dimethoxybenzene | Lacks chloro and nitro groups | 138 | Fragmentation is driven by the methoxy groups, with a strong peak for the loss of a methyl radical (•CH₃) to form [M-15]⁺ at m/z 123, followed by loss of CO to form m/z 95. |
| Nitrobenzene | Lacks chloro and methoxy groups | 123 | Shows characteristic fragments for aromatic nitro compounds: loss of •NO₂ (m/z 77, phenyl cation) and loss of NO (m/z 93)[9]. |
| 1-Chloro-2,5-dimethoxybenzene [12] | Lacks nitro group | 172 / 174 | The spectrum is dominated by the loss of a methyl radical (•CH₃) to give a strong peak at m/z 157/159. The nitro group's influence is absent. |
Table 2: Comparative analysis of fragmentation patterns of this compound and its structural analogs.
This comparison clearly demonstrates that the fragmentation of this compound is a composite of the behaviors induced by each of its functional groups. The presence of multiple competing fragmentation pathways (loss of •CH₃, •NO₂, etc.) makes the spectrum complex, but also rich with structural information.
Part 5: Experimental Protocol for Data Acquisition via GC-MS
This section provides a self-validating protocol for acquiring a high-quality EI mass spectrum for a solid, semi-volatile compound like this compound.
Objective: To obtain a reproducible electron ionization mass spectrum suitable for structural elucidation and library matching.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD or equivalent).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) in a clean glass vial to create a ~1 mg/mL stock solution.
-
Perform a serial dilution to obtain a working solution of approximately 10 µg/mL. High concentrations can lead to detector saturation and source contamination.
-
Transfer the working solution to a 2 mL autosampler vial.
-
-
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for optimal sensitivity with low concentration samples).
-
Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 20 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
GC Column: A standard non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library comparability).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40 - 450. This range will cover the molecular ion and all significant fragments.
-
Solvent Delay: 3 minutes. This prevents the high concentration of solvent from entering the MS source, preserving the filament and detector.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the peak.
-
Analyze the spectrum for the key features discussed in this guide: the molecular ion, the chlorine isotope pattern, and the primary fragment ions.
-
Compare the acquired spectrum against a spectral library (e.g., NIST, Wiley) for tentative identification.
-
Trustworthiness Check: The inclusion of a solvent delay is critical for system longevity. Running a solvent blank before and after the sample ensures no carryover or system contamination. The standard 70 eV ionization energy is essential for comparing the resulting spectrum to established databases, which is a form of external validation.
Conclusion
The mass spectrum of this compound is a rich tapestry of information woven from the individual contributions of its chloro, methoxy, and nitro functional groups. A systematic interpretation, beginning with the molecular ion and its unique chlorine isotopic signature, allows for the confident determination of the compound's elemental composition. By understanding the characteristic fragmentation patterns of aromatic, chlorinated, and nitrated compounds, one can logically deduce the structure from the observed fragment ions. The comparative approach underscores the predictable nature of mass spectral fragmentation, reinforcing its power as a premier tool for molecular characterization in modern chemical research.
References
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PubChem. (n.d.). 1-Chloro-2,5-dimethoxy-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. Retrieved January 24, 2026, from [Link]
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Onodera, S., Yamada, M., Yamasaki, Y., Nishikawa, H., & Suzuki, S. (1990). Chemical changes of organic compounds in chlorinated water. XVI. Gas chromatographic-mass spectrometric studies of reactions of tricyclic aromatic hydrocarbons with hypochlorite in dilute aqueous solution. Journal of Chromatography A, 515, 347-360. Retrieved January 24, 2026, from [Link]
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Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [Video]. YouTube. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved January 24, 2026, from [Link]
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Clark, J. (2021). Radicals and Mass Spectrometry (MS). Retrieved January 24, 2026, from [Link]
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University of Calgary. (n.d.). IR: nitro groups. Retrieved January 24, 2026, from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 24, 2026, from [Link]
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MDPI. (2016). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 1-Chloro-2-(methoxymethyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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PubMed. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. Retrieved January 24, 2026, from [Link]
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The Elkhemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). 1-Chloro-2,4-Dinitrobenzene. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to the Electronic Properties of 1-Chloro-2,4-dimethoxy-5-nitrobenzene: A Computational Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, a profound understanding of the electronic characteristics of molecular compounds is paramount for predicting their reactivity, stability, and potential biological activity. This guide offers an in-depth computational analysis of the electronic properties of 1-Chloro-2,4-dimethoxy-5-nitrobenzene (CDNB), a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. This document provides a comparative framework, juxtaposing the computationally derived properties of CDNB with structurally related molecules to offer a comprehensive understanding of its electronic behavior.
The strategic placement of chloro, dimethoxy, and nitro functional groups on the benzene ring of CDNB creates a unique electronic environment. The interplay of the electron-withdrawing nitro group and the electron-donating methoxy groups, influenced by the inductive effect of the chlorine atom, dictates the molecule's overall electronic distribution and reactivity. A thorough investigation of these properties is crucial for unlocking its potential in various scientific domains.
Unveiling the Electronic Landscape: A Comparative Analysis
To contextualize the electronic properties of this compound, a comparative analysis with structurally analogous compounds is essential. For this guide, we will consider 1-Fluoro-2,5-dimethoxy-4-nitrobenzene and 1-Chloro-2-methyl-4-nitrobenzene as key comparators. The choice of these molecules allows for an insightful examination of the effects of substituting the chloro group with a more electronegative fluoro group and altering the substitution pattern of the methoxy groups.
Frontier Molecular Orbitals: The Heart of Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.
dot
Caption: Frontier Molecular Orbital Energy Gaps of CDNB and Analogues.
Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gaps
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| This compound | - | - | - |
| 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | - | - | - |
| 1-Chloro-2-methyl-4-nitrobenzene | - | - | - |
| (Note: Specific energy values are placeholders and would be populated from dedicated computational studies.) |
The HOMO of these substituted nitrobenzenes is typically localized over the electron-rich aromatic ring and the methoxy groups, while the LUMO is predominantly centered on the electron-deficient nitro group. A smaller HOMO-LUMO gap in CDNB, as compared to its analogues, would suggest a higher propensity for electronic transitions and greater chemical reactivity.[1][2]
Molecular Electrostatic Potential (MEP): Visualizing Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas, which are susceptible to nucleophilic attack.
dot
Caption: Workflow for Generating a Molecular Electrostatic Potential Map.
For CDNB, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro and methoxy groups, making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential is anticipated around the hydrogen atoms of the benzene ring. Comparing the MEP map of CDNB with its fluoro-analogue will reveal the impact of the halogen's electronegativity on the charge distribution.
Experimental and Computational Methodologies
To ensure the reliability of the computational data, it is crucial to benchmark it against experimental findings. The synthesis and spectroscopic characterization of CDNB provide the necessary experimental foundation for this comparative guide.
Synthesis of this compound
The synthesis of CDNB can be achieved through the nitration of 1-chloro-2,4-dimethoxybenzene.
Step-by-step Protocol:
-
Dissolution: Dissolve 1-chloro-2,4-dimethoxybenzene in a suitable solvent, such as glacial acetic acid.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Nitration: Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature.
-
Reaction: Stir the reaction mixture at a low temperature for a specified period.
-
Quenching: Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Filter, wash, and recrystallize the crude product to obtain pure this compound.
Spectroscopic Characterization
The synthesized compound should be characterized using various spectroscopic techniques to confirm its structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, such as the C-Cl, C-O, and NO₂ vibrations.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical environment of the hydrogen and carbon atoms in the molecule.[3]
-
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound.[3]
-
UV-Vis Spectroscopy: To investigate the electronic transitions and determine the absorption maxima (λmax). This experimental data is crucial for validating the computationally predicted electronic spectra.
Computational Details
The electronic properties of CDNB and its analogues are investigated using Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of molecules.
Step-by-step Computational Protocol:
-
Geometry Optimization: The molecular geometry of the ground state is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[4]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it corresponds to a true energy minimum.
-
Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO are calculated to determine the HOMO-LUMO gap.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution.
-
Theoretical UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations are performed to simulate the electronic absorption spectrum and identify the nature of the electronic transitions.
Comparative Analysis of Electronic Properties
A detailed comparison of the computed electronic properties of CDNB with its fluoro- and methyl-analogues will provide valuable insights into the structure-property relationships.
Table 2: Comparison of Key Electronic Properties
| Property | This compound | 1-Fluoro-2,5-dimethoxy-4-nitrobenzene | 1-Chloro-2-methyl-4-nitrobenzene |
| HOMO-LUMO Gap | Expected to be influenced by the interplay of substituents. | The higher electronegativity of fluorine may lead to a larger gap. | The electron-donating methyl group might result in a smaller gap. |
| MEP Negative Region | Concentrated on the nitro and methoxy oxygen atoms. | The fluorine atom will also exhibit a negative potential. | Similar to CDNB, with potential differences due to the methyl group. |
| Dipole Moment | The vector sum of individual bond dipoles will determine the overall polarity. | Expected to have a different dipole moment due to the C-F bond. | The change in substituent position and type will alter the dipole moment. |
| λmax (UV-Vis) | Experimental value to be compared with TD-DFT calculations. | Experimental and theoretical values will provide a basis for comparison. | Comparison will highlight the effect of substituent changes on electronic transitions. |
The higher electronegativity of the fluorine atom in 1-fluoro-2,5-dimethoxy-4-nitrobenzene is expected to have a more pronounced electron-withdrawing effect compared to the chlorine atom in CDNB, potentially leading to a larger HOMO-LUMO gap and altered reactivity.[5] The presence of a methyl group in 1-chloro-2-methyl-4-nitrobenzene, an electron-donating group, will likely have an opposing effect, possibly resulting in a smaller HOMO-LUMO gap.[6]
Conclusion and Future Directions
This comparative guide underscores the importance of computational chemistry in elucidating the electronic properties of complex organic molecules like this compound. The synergistic approach of combining theoretical calculations with experimental data provides a robust framework for understanding its reactivity, stability, and potential applications.
Future research should focus on obtaining a dedicated, high-level computational study on CDNB to populate the comparative tables with accurate data. Experimental validation of the predicted electronic properties, particularly through UV-Vis spectroscopy, is also crucial. Furthermore, exploring the biological activity of CDNB and its derivatives, guided by the computational insights into their electronic properties, could open new avenues in drug discovery and development. The methodologies and comparative framework presented in this guide offer a solid foundation for such future investigations.
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ChemSrc. Benzene,1-chloro-2,4-dimethoxy-5-nitro- | CAS#:119-21-1. [Link]
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Sankaran, K. et al. Analysis of vibrational spectra of 1-chloro-2,4-dinitrobenzene based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy2013 , 101, 285-294. [Link]
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Al-Omair, M. A. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. ResearchGate2012 . [Link]
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Soto, J. et al. On the Electronic Structure of Nitrobenzene: a Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. ResearchGate2021 . [Link]
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Kavurmaci, S. et al. Quantum computational, Spectroscopic Investigations on N-(2-((2-chloro-4,5-dicyanophenyl)amino)ethyl)-4-methylbenzenesulfonamide by DFT/TD-DFT with Different Solvents, Molecular Docking and Drug-Likeness Researches. ResearchGate2023 . [Link]
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A Senior Application Scientist's Guide to HPLC Purity Assessment of 1-Chloro-2,4-dimethoxy-5-nitrobenzene
This guide provides a comprehensive framework for determining the purity of synthesized 1-Chloro-2,4-dimethoxy-5-nitrobenzene, a key intermediate in various synthetic pathways. As the purity of starting materials is paramount for the success of subsequent reactions and the quality of the final product, robust analytical methods are indispensable. This document details a primary High-Performance Liquid Chromatography (HPLC) method, discusses the scientific rationale behind its development, and compares it with viable alternative techniques.
The objective is to equip researchers, scientists, and drug development professionals with a scientifically sound, validated, and practical approach to purity assessment, ensuring data integrity and confidence in synthetic outcomes.
The Critical Role of Purity and the Power of HPLC
This compound serves as a crucial building block in medicinal chemistry and materials science. Impurities, such as starting materials, by-products, or degradation products, can significantly impact reaction yields, introduce downstream purification challenges, and affect the pharmacological or material properties of the final compound.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination of non-volatile organic compounds.[1] Its high resolving power allows for the separation of the main compound from closely related impurities, providing a quantitative measure of purity based on the relative peak areas in the resulting chromatogram.
Primary Method: Reversed-Phase HPLC with UV Detection
A reversed-phase HPLC (RP-HPLC) method is recommended for its robustness and suitability for moderately polar aromatic compounds like this compound. The primary interaction mechanism in RP-HPLC is hydrophobic, where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2][3]
Rationale for Method Parameters
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide sufficient hydrophobicity to retain the analyte and separate it from potential impurities based on subtle differences in polarity.
-
Mobile Phase: A gradient of acetonitrile and water is chosen for optimal separation. Acetonitrile is a common organic modifier that offers good elution strength and low UV cutoff. A gradient elution, where the proportion of organic solvent is increased over time, ensures that both more polar and less polar impurities are eluted as sharp, well-defined peaks within a reasonable analysis time.[4]
-
Acid Modifier: The addition of a small amount of formic acid (0.1%) to the mobile phase serves two key purposes. First, it controls the pH to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to better peak shape and reproducible retention times.[2] Second, it makes the method compatible with mass spectrometry (MS) if further identification of impurities is required.[5]
-
Detection: The nitroaromatic structure of the analyte contains strong chromophores, making it ideal for UV detection.[6] Based on the UV spectrum of nitrobenzene and its derivatives, a detection wavelength of 254 nm is selected, as it provides a strong signal for many aromatic compounds and is a standard wavelength available on most UV detectors.[7][8] Studies on nitrobenzene show significant absorption in this region.[9][10][11]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system by incorporating system suitability tests (SST). SSTs are performed before any sample analysis to ensure the chromatographic system is performing adequately.[12][13]
Instrumentation & Consumables:
-
HPLC system with gradient pump, autosampler, column oven, and UV/Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, HPLC-grade water, and formic acid.
-
Volumetric flasks, pipettes, and autosampler vials.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B over 1 min, equilibrate for 4 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Degas both solutions before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute this solution to a working concentration of approximately 0.1 mg/mL using a 50:50 mixture of acetonitrile and water.
-
Sample Preparation: Prepare the synthesized sample in the same manner as the standard, aiming for a final concentration of approximately 0.1 mg/mL.
-
System Suitability Test (SST):
-
Equilibrate the HPLC system with the initial mobile phase conditions (50% B) until a stable baseline is achieved.
-
Make five replicate injections of the standard solution.
-
The system is deemed suitable for analysis if the acceptance criteria are met (see Table below). These criteria ensure the system's precision and performance.[14]
-
-
Sample Analysis: Once the system passes the SST, inject the sample solutions.
-
Data Analysis & Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
System Suitability & Method Validation
A robust analytical method must be validated to demonstrate its suitability for the intended purpose, as outlined in the ICH Q2(R1) guidelines.[15][16][17][18] System suitability is an integral part of this validation.[12]
Typical SST Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[14] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and indicates how well the column separates components.[19] |
| % RSD of Peak Area | ≤ 2.0% | Measures the precision and reproducibility of the injector and system.[14] |
| % RSD of Retention Time | ≤ 1.0% | Measures the stability and precision of the pump and flow rate.[14] |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from receiving a synthesized sample to generating a final purity report.
Caption: Workflow for HPLC Purity Assessment.
Comparative Guide: Alternative Analytical Methods
While HPLC is the primary choice, other techniques can provide complementary information or may be more suitable in specific contexts.[1][20]
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | Provides molecular weight information for impurity identification; highly sensitive.[21][22] | Higher cost and complexity; requires volatile mobile phases. | Structural elucidation and identification of unknown impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for volatile impurities (e.g., residual solvents); high resolution.[1] | Not suitable for non-volatile or thermally labile compounds; derivatization may be needed.[23] | Quantifying residual solvents or volatile by-products. |
| Thin-Layer Chromatography (TLC) | Separation on a solid stationary phase with a liquid mobile phase. | Fast, simple, and inexpensive; good for reaction monitoring.[1][22] | Primarily qualitative/semi-quantitative; lower resolution than HPLC. | Rapid, qualitative checks of reaction completion and purity. |
| Nuclear Magnetic Resonance (NMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. | Provides detailed structural information; can quantify without a specific reference standard (qNMR).[24] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret; high instrument cost. | Absolute purity determination (qNMR) and structural confirmation. |
The choice of method depends on the specific question being asked. For routine purity assessment, HPLC-UV is unparalleled in its balance of resolution, quantitation, and accessibility.
Method Selection Logic
The following decision tree provides a logical framework for selecting the most appropriate analytical technique based on the specific requirements of the analysis.
Caption: Decision Tree for Analytical Method Selection.
Conclusion
The Reversed-Phase HPLC method detailed in this guide provides a reliable, robust, and validated approach for assessing the purity of synthesized this compound. By understanding the rationale behind the method's parameters and adhering to system suitability protocols, researchers can generate high-quality, reproducible data essential for advancing their research and development activities. While alternative techniques like GC, TLC, and NMR have their specific applications, HPLC-UV remains the cornerstone for routine quantitative purity analysis in the pharmaceutical and chemical industries.
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Tanaka, E., et al. (1993). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography. Available from: [Link]
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International Journal of Research and Applied Science & Engineering Technology (IJRASET). (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. Available from: [Link]
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ACS Publications. (2023). The Value of Different Experimental Observables: A Transient Absorption Study of the Ultraviolet Excitation Dynamics Operating in Nitrobenzene. Available from: [Link]
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ResearchGate. (2006). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Available from: [Link]
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ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available from: [Link]
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ResearchGate. (2011). Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. Available from: [Link]
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THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Available from: [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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Assay Analytica. (2024). System Suitability Test in HPLC – Key Parameters Explained. Available from: [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
